DAD dichloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H42Cl2N6O |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[4-[[4-[[2-(diethylazaniumyl)acetyl]amino]phenyl]diazenyl]-N-ethylanilino]ethyl-diethylazanium dichloride |
InChI |
InChI=1S/C26H40N6O.2ClH/c1-6-30(7-2)19-20-32(10-5)25-17-15-24(16-18-25)29-28-23-13-11-22(12-14-23)27-26(33)21-31(8-3)9-4;;/h11-18H,6-10,19-21H2,1-5H3,(H,27,33);2*1H |
InChI Key |
ROHCEHNRILXWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[NH+](CC)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of DAD Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAD dichloride is a third-generation photoswitchable molecule that functions as a voltage-gated potassium channel blocker.[1] Its defining characteristic is the integration of a diethylamino-azo-diethylamino (DAD) core, an azobenzene derivative designed for enhanced photopharmacological properties.[1][2] This photoswitch is engineered to be permeable across biological membranes in its neutral state, allowing it to reach intracellular targets.[1] As a dichloride salt, its solubility in aqueous solutions is increased, facilitating its use in biological research. The molecule's ability to undergo reversible isomerization between its trans and cis forms upon exposure to specific wavelengths of light allows for the optical control of potassium channel activity, with significant potential in neuroscience research, particularly in the restoration of visual function.[1]
Chemical and Physical Properties
Quantitative data for this compound is not widely available in public literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂Cl₂N₆O | CymitQuimica[3] |
| Molecular Weight | 525.56 g/mol | CymitQuimica[3] |
| Physical Form | Solid | CymitQuimica[3] |
| CAS Number | Not found | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in aqueous solutions. The neutral form (DAD) is lipophilic. Azobenzene compounds are generally soluble in organic solvents like DMSO. | [4][5] |
Photochromic Properties and Reactivity
The central feature of this compound is its photoisomerization, a property endowed by the azobenzene core. The molecule exists in two isomeric states: a thermodynamically stable trans isomer and a metastable cis isomer.
-
trans-DAD: This isomer is generally the more stable form in the dark. In the context of its biological activity, the trans isomer of DAD has been shown to be the active form that blocks voltage-gated potassium channels.[2]
-
cis-DAD: Upon irradiation with light of a suitable wavelength (typically in the blue-green region of the spectrum for red-shifted azobenzenes), the trans isomer undergoes isomerization to the cis form.[1] This change in geometry alters the molecule's shape and, consequently, its interaction with the ion channel, leading to unblocking of the channel.[2] The cis isomer will thermally relax back to the more stable trans form in the dark.[1][2]
The reactivity of this compound is largely governed by the properties of the azobenzene group and the diethylamino substituents. The azo group (-N=N-) can be susceptible to reduction. The tertiary amine groups can be protonated to form the water-soluble dichloride salt.
Signaling Pathway and Isomerization
The mechanism of action for this compound involves its light-induced conformational change to modulate the activity of voltage-gated potassium channels.
Caption: Photoisomerization and mechanism of action of DAD.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis and spectroscopic characterization of this compound are scarce. However, a general synthetic approach for related azobenzene compounds can be inferred from the chemical literature.
General Synthetic Workflow (Hypothetical)
The synthesis of DAD would likely involve the coupling of two diethylamino-substituted aniline precursors. A plausible, though not confirmed, synthetic route is outlined below.
Caption: A potential synthetic workflow for this compound.
Disclaimer: This is a generalized and hypothetical protocol. The actual synthesis may involve different reagents, catalysts, and purification steps.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. Computational studies have been performed on the DAD photoswitch which could provide theoretical spectral data, but these are not a substitute for experimental characterization.[2][6] For research purposes, it would be essential to acquire the compound from a reputable supplier that can provide a certificate of analysis with this information.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. IBER 2023 (5-September 8, 2023) · Indico Global [indico.global]
In-Depth Technical Guide to 3,6-Diaminoacridine Dihydrochloride (DAD Dichloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-Diaminoacridine Dihydrochloride, commonly referred to as DAD Dichloride or Proflavine Dihydrochloride. It details the molecular structure, chemical formula, and physicochemical properties of this potent intercalating agent. The guide elucidates the primary mechanism of action, focusing on its interaction with DNA, and outlines its significant antibacterial properties. Detailed experimental protocols for the synthesis, assessment of antibacterial activity, and analysis of DNA intercalation are provided to facilitate further research and development.
Chemical Identity and Molecular Structure
3,6-Diaminoacridine Dihydrochloride is a salt of the organic base 3,6-diaminoacridine. The presence of two hydrochloride moieties enhances its solubility in aqueous solutions.
Chemical Formula: C₁₃H₁₃Cl₂N₃[1]
IUPAC Name: acridine-3,6-diamine;dihydrochloride[1]
Synonyms: this compound, Proflavine Dihydrochloride, 3,6-Diaminoacridinium chloride hydrochloride
CAS Number: 531-73-7[1]
The planar aromatic ring system of the acridine core is the key structural feature that enables its primary biological activity. The amino groups at the 3 and 6 positions are crucial for its interaction with biological macromolecules.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 282.17 g/mol | [1] |
| Appearance | Orange-red to brown-red crystalline powder | [1] |
| Solubility | Soluble in water | |
| pH (0.1% aqueous solution) | 2.5-3.0 | [1] |
Molecular Geometry
Precise bond lengths and angles for 3,6-Diaminoacridine Dihydrochloride have been determined through crystallographic studies. These data confirm the planarity of the acridine ring system, which is essential for its intercalating properties.
Mechanism of Action: DNA Intercalation
The primary mechanism of action of 3,6-Diaminoacridine Dihydrochloride is its ability to intercalate into the DNA double helix. This process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA.
This intercalation leads to several downstream cellular consequences:
-
Disruption of DNA Synthesis: The presence of the intercalated molecule physically obstructs the action of DNA polymerase, thereby inhibiting DNA replication.
-
Inhibition of Transcription: Similarly, RNA polymerase is blocked, preventing the transcription of genes into messenger RNA.
-
Frameshift Mutations: The distortion of the DNA backbone caused by intercalation can lead to errors during replication, resulting in the insertion or deletion of base pairs and subsequent frameshift mutations.
The interaction is a multi-step process that begins with the external binding of the molecule to the DNA, followed by the insertion into the double helix.
Caption: Signaling pathway of 3,6-Diaminoacridine Dihydrochloride's antibacterial action.
Experimental Protocols
Synthesis of 3,6-Diaminoacridine Dihydrochloride
This protocol is based on the reaction of m-phenylenediamine with formic acid, followed by cyclization.
Materials:
-
m-Phenylenediamine
-
Formic acid (85%)
-
Ethylene glycol
-
Concentrated hydrochloric acid
-
Ethyl alcohol
-
Sodium hydroxide solution (e.g., 20%)
Procedure:
-
In a suitable reaction vessel, dissolve m-phenylenediamine in ethylene glycol.
-
Add formic acid to the solution.
-
With stirring, add concentrated hydrochloric acid.
-
Heat the reaction mixture to an internal temperature of approximately 155°C and maintain this temperature with vigorous stirring for about 75 minutes.
-
Cool the reaction mixture to about 80°C and add ethyl alcohol.
-
Continue cooling to approximately 10°C to precipitate the proflavine hydrochloride salt.
-
Filter the precipitate and wash it with ethyl alcohol.
-
To obtain the free base for purification, dissolve the salt in water and make the solution alkaline with sodium hydroxide solution to precipitate the crude proflavine base.
-
The crude base can be recrystallized from ethylene glycol.
-
To obtain the dihydrochloride salt, the purified base is then reacted with hydrochloric acid in an alcoholic solution.
Antibacterial Susceptibility Testing (Disk Diffusion Method)
This protocol outlines a standard disk diffusion assay to determine the susceptibility of bacteria to 3,6-Diaminoacridine Dihydrochloride.
Materials:
-
Test bacterium (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile saline (0.85% NaCl)
-
Sterile cotton swabs
-
Blank sterile filter paper disks (6 mm diameter)
-
Stock solution of 3,6-Diaminoacridine Dihydrochloride of known concentration
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Impregnate the sterile filter paper disks with a known amount of the 3,6-Diaminoacridine Dihydrochloride stock solution and allow them to dry.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the bacterium's susceptibility.
Caption: Workflow for antibacterial susceptibility testing.
DNA Intercalation Assay (Fluorescence Spectroscopy)
This protocol describes a common method to assess the intercalation of 3,6-Diaminoacridine Dihydrochloride into DNA using fluorescence spectroscopy. The intrinsic fluorescence of the compound is altered upon binding to DNA.
Materials:
-
3,6-Diaminoacridine Dihydrochloride solution of known concentration
-
DNA solution (e.g., calf thymus DNA) of known concentration
-
Buffer solution (e.g., phosphate-buffered saline, PBS)
-
Fluorometer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of DNA and varying concentrations of 3,6-Diaminoacridine Dihydrochloride in the buffer.
-
Allow the solutions to equilibrate for a set period of time (e.g., 30 minutes) at a constant temperature.
-
Measure the fluorescence emission spectrum of each solution. 3,6-Diaminoacridine typically has an excitation maximum around 440-450 nm and an emission maximum around 500-520 nm.
-
Observe the changes in fluorescence intensity and/or the wavelength of maximum emission as a function of the this compound concentration. Intercalation typically leads to a quenching or enhancement of fluorescence and a shift in the emission maximum.
-
The binding parameters, such as the binding constant (K) and the number of binding sites (n), can be determined by analyzing the fluorescence data using appropriate binding models (e.g., the Scatchard equation).
Applications in Research and Drug Development
3,6-Diaminoacridine Dihydrochloride and its derivatives have been the subject of extensive research due to their biological activities:
-
Antimicrobial Agent: It has a long history of use as a topical antiseptic due to its bacteriostatic activity against a broad spectrum of bacteria, particularly Gram-positive organisms.
-
Fluorescent Probe: Its fluorescent properties make it a valuable tool for studying DNA structure and dynamics, as well as for visualizing nucleic acids in cellular and molecular biology experiments.
-
Lead Compound for Drug Discovery: The acridine scaffold serves as a template for the design and synthesis of new therapeutic agents, including anticancer and antiviral drugs, that target DNA.
Safety and Handling
3,6-Diaminoacridine Dihydrochloride is a potent biological agent and should be handled with care. It is known to be a mutagen and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3,6-Diaminoacridine Dihydrochloride is a well-characterized DNA intercalator with significant antibacterial properties. Its planar acridine structure is fundamental to its mechanism of action, which involves the disruption of DNA replication and transcription. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this important compound in various fields of scientific research and drug development.
References
An In-depth Technical Guide to the Mechanism of Action of Dequalinium Dichloride in Potassium Channel Blocking
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dequalinium dichloride, a bis-quaternary quinolinium compound, is a potent and selective blocker of small-conductance calcium-activated potassium channels (SK or KCa2 channels). These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential. This technical guide provides a comprehensive overview of the mechanism of action of dequalinium dichloride, including its molecular target, binding characteristics, and the experimental methodologies used to elucidate its function. Quantitative data from various studies are summarized, and detailed experimental protocols for electrophysiological and computational analyses are provided. Visual diagrams of the proposed mechanism, experimental workflows, and logical relationships are included to facilitate understanding.
Introduction
Small-conductance calcium-activated potassium (SK) channels are critical regulators of cellular excitability in the nervous system and other tissues. By coupling intracellular calcium levels to membrane potential, they contribute to the afterhyperpolarization (AHP) phase of the action potential, thereby influencing firing patterns and neuronal signaling. Dequalinium dichloride (commonly referred to as dequalinium) has emerged as a valuable pharmacological tool for studying SK channels due to its potent and selective inhibitory properties. Understanding the precise mechanism by which dequalinium blocks these channels is essential for its use in basic research and for the potential development of novel therapeutics targeting SK channelopathies.
This guide delves into the core mechanism of dequalinium's action, synthesizing data from electrophysiological, structure-activity relationship (SAR), and molecular modeling studies.
Molecular Target and Selectivity
The primary molecular target of dequalinium dichloride is the family of apamin-sensitive small-conductance calcium-activated potassium channels (SKCa or KCa2 channels)[1][2].
-
Selectivity: Dequalinium is a selective blocker for SKCa channels. Studies have shown that it does not significantly affect voltage-activated Ca2+ currents at concentrations where it effectively blocks the AHP, suggesting a direct interaction with the K+ channels[1]. While it shows some inhibition of the M-current at higher concentrations, its primary and most potent action is on the SKCa channels[1].
Mechanism of Action
Dequalinium blocks SK channels, thereby inhibiting the outward flow of potassium ions that underlies the slow afterhyperpolarization (AHP) in neurons[1]. The blockade is rapid and reversible[1].
Biophysical Effects
-
Inhibition of Afterhyperpolarization (AHP): Dequalinium effectively inhibits the slow, apamin-sensitive component of the AHP that follows an action potential in neurons like rat sympathetic neurons[1]. This action increases neuronal excitability by reducing the hyperpolarizing influence that normally slows the firing rate.
-
Block of IAHP Current: In voltage-clamp experiments, dequalinium directly inhibits the underlying current of the AHP, known as IAHP[1].
Proposed Binding and Molecular Interactions
While a high-resolution crystal structure of dequalinium bound to an SK channel is not yet available, structure-activity relationship (SAR) studies and molecular modeling provide insights into its binding mode.
-
The Role of the Bis-Quinolinium Structure: Dequalinium is a symmetrical molecule consisting of two quinolinium rings connected by a flexible alkyl chain. Both quinolinium moieties are essential for high-affinity binding. Analogues with only one quinolinium ring or with one replaced by a less complex cationic group, such as triethylammonium, show reduced activity[3]. The delocalization of the positive charge on the quinolinium rings appears to be an important factor for potent blockade[3].
-
The Alkyl Linker: The length of the polymethylene chain linking the two quinolinium rings is a determinant of potency. Analogues with chains of 5-12 methylene groups exhibit consistently high potency, while shorter chains (3 or 4 methylenes) lead to a significant decrease in activity[4]. This suggests that the linker acts as a spacer, positioning the two quinolinium rings at an optimal distance to interact with the channel pore. Molecular modeling studies suggest the linker itself does not directly interact with the channel but rather provides a scaffold for the quinolinium heads[5].
The prevailing hypothesis is that dequalinium acts as a pore blocker, with the two quinolinium rings interacting with residues within the pore of the SK channel. The flexible linker allows the molecule to adopt a conformation that spans a critical region of the pore.
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of dequalinium dichloride and its analogues on SK channels.
Table 1: Inhibitory Potency of Dequalinium Dichloride on SK Channels
| Parameter | Value | Preparation | Reference |
| IC50 | 1.1 µM | Rat sympathetic neurons (AHP) | [1] |
| IC50 | 1.5 ± 0.1 µM | Guinea-pig hepatocytes (K+ loss) | [2] |
| Ki | 1.1 ± 0.1 µM | Inhibition of 125I-apamin binding | [2] |
Table 2: Structure-Activity Relationship of Dequalinium Analogues (Variation in Linker Length)
| Linker Length (n CH2) | Relative Potency (Dequalinium = 1) | Reference |
| 10 (Dequalinium) | 1 | [4] |
| 12 | ~1 | [4] |
| 8 | ~1 | [4] |
| 6 | ~1 | [4] |
| 5 | ~1 | [4] |
| 4 | 1/3 | [4] |
| 3 | 1/8 | [4] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording of IAHP
This protocol describes the measurement of the slow afterhyperpolarization current (IAHP) and its inhibition by dequalinium dichloride in cultured sympathetic neurons, adapted from the methodologies described in the literature[1].
Objective: To measure the amplitude of IAHP in response to a depolarizing stimulus and quantify the blocking effect of dequalinium.
Materials:
-
Cells: Cultured rat sympathetic neurons.
-
External Solution (in mM): 140 NaCl, 3 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 HEPES, 11 EGTA, 1 CaCl2, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).
-
Dequalinium Dichloride Stock Solution: 10 mM in DMSO, serially diluted in external solution to the desired final concentration.
-
Patch-clamp setup: Amplifier, digitizer, microscope, micromanipulator, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cultured sympathetic neurons on coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Position a coverslip with neurons in the recording chamber and perfuse with external solution.
-
Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a depolarizing voltage step to +20 mV for 200 ms to activate voltage-gated calcium channels and elicit calcium influx, which in turn activates SK channels.
-
Repolarize the membrane to -60 mV and record the subsequent outward tail current (IAHP).
-
-
Data Acquisition:
-
Record the IAHP in the absence of the drug (control).
-
Perfuse the recording chamber with the external solution containing the desired concentration of dequalinium dichloride.
-
After a stable baseline is achieved in the presence of the drug, repeat the voltage-clamp protocol and record the inhibited IAHP.
-
Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the IAHP tail current before and after drug application.
-
Calculate the percentage of inhibition for each concentration of dequalinium.
-
Plot a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
-
Molecular Modeling: Docking of Dequalinium to the SK Channel Pore
This protocol outlines a representative workflow for performing molecular docking to predict the binding pose of dequalinium dichloride within the pore of a human SK2 (KCa2.2) channel.
Objective: To generate a plausible 3D model of the dequalinium-SK channel interaction to inform on the molecular basis of the block.
Materials:
-
Software:
-
Molecular modeling software suite (e.g., Schrödinger, MOE, AutoDock).
-
Protein structure visualization tool (e.g., PyMOL, VMD).
-
-
Input Files:
-
Homology model of the human SK2 channel in an open conformation.
-
3D structure of dequalinium dichloride.
-
Procedure:
-
Protein Preparation:
-
Obtain or build a homology model of the human SK2 channel tetramer.
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and performing energy minimization to relieve steric clashes.
-
Define the binding site as the central pore region, including residues from the S6 helices and the pore helix of all four subunits.
-
-
Ligand Preparation:
-
Generate a 3D conformation of dequalinium dichloride.
-
Assign appropriate atom types and partial charges.
-
Generate a library of possible conformers for the flexible alkyl chain.
-
-
Docking Simulation:
-
Set up the docking grid to encompass the defined binding site within the channel pore.
-
Perform the docking calculation using a suitable algorithm (e.g., Glide, GOLD, AutoDock Vina).
-
Allow for flexibility of the ligand and key side chains of the protein within the binding site.
-
-
Pose Analysis and Scoring:
-
Analyze the resulting docking poses based on their predicted binding energy (docking score).
-
Visually inspect the top-scoring poses to assess the plausibility of the interactions (e.g., cation-π interactions between the quinolinium rings and aromatic residues, hydrophobic interactions).
-
Select the most likely binding pose that is consistent with structure-activity relationship data.
-
Visualizations
Signaling and Mechanistic Pathways
Caption: Proposed mechanism of SK channel blockade by dequalinium dichloride.
Experimental Workflow
Caption: Experimental workflow for electrophysiological characterization.
Logical Relationships in Molecular Modeling
Caption: Logical workflow for molecular docking of dequalinium to the SK channel.
Conclusion
Dequalinium dichloride is a well-established, potent, and selective blocker of small-conductance calcium-activated potassium channels. Its mechanism of action involves the direct blockade of the channel pore, leading to the inhibition of the afterhyperpolarization current and an increase in neuronal excitability. Structure-activity relationship studies have highlighted the critical role of the bis-quinolinium structure and the length of the interconnecting alkyl chain for its inhibitory activity. While the precise molecular binding site is yet to be fully elucidated by high-resolution structural methods, the available data strongly support a pore-blocking mechanism. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on SK channels and their modulators. Further studies, including mutagenesis and co-crystallography, will be invaluable in refining our understanding of the dequalinium-SK channel interaction at the atomic level.
References
- 1. Synthesis and structure-activity relationships of dequalinium analogues as K+ channel blockers. Investigations on the role of the charged heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Synthesis and pharmacological testing of dequalinium analogues as blockers of the apamin-sensitive Ca(2+)-activated K+ channel: variation of the length of the alkylene chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and quantitative structure-activity relationship of a novel series of small conductance Ca(2+)-activated K+ channel blockers related to dequalinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomic mutagenesis in ion channels with engineered stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Vision Restoration: A Technical Deep Dive into DAD Dichloride's Applications
For Immediate Release
In the relentless pursuit of treatments for degenerative retinal diseases, a promising compound, DAD dichloride, has emerged as a significant contender. This third-generation photoswitch, a molecule that changes its properties in response to light, is at the forefront of research aimed at restoring sight to those affected by conditions like retinitis pigmentosa and age-related macular degeneration. This technical guide synthesizes the current body of research on this compound, offering an in-depth analysis of its mechanism of action, experimental validation, and the signaling pathways it modulates.
Core Mechanism: A Light-Activated Potassium Channel Blocker
This compound functions as a voltage-gated potassium (K+) channel blocker.[1][2][3][4][5] Its defining characteristic is its photosensitive nature; it can be switched between an active and inactive state by different wavelengths of light. This property allows for precise, targeted control over neuronal activity. In the context of vision restoration, this compound selectively targets retinal neurons that remain after the degeneration of rods and cones, the primary photoreceptor cells.[6][7] Specifically, it has been shown to photosensitize retinal ganglion cells (RGCs), the output neurons of the retina, making them responsive to light.[6]
A closely related compound, referred to as DENAQ in a key study, has been demonstrated to restore light sensitivity in blind mice.[1][2] This photoswitch confers light sensitivity to a hyperpolarization-activated inward current (Ih) that is notably enhanced in degenerated retinas.[1] This mechanism effectively bypasses the defunct photoreceptors and allows the remaining retinal circuitry to respond to light, ultimately transmitting visual signals to the brain.
Quantitative Analysis of this compound's Efficacy
The following table summarizes the key quantitative findings from studies investigating the effects of this compound and its analogue DENAQ on retinal neurons.
| Parameter | Value | Experimental Context | Source |
| DAD Concentration | 200 μM | Incubation of acute brain slices of WT mice for whole-cell recording in layer 2/3 cortical neurons. | [4] |
| K+ Channel Pore Unblocking Time Constant (τ unblock) | 27 ± 0.86 ms | Measured at +50 mV holding potential in DAD-treated cortical neurons while switching from dark to light. | [4] |
| OFF Kinetics Time Constant (τ off) at 520 nm | 72.1 ± 8.7 ms | The fastest OFF response achieved in DAD-treated cortical neurons when switching from light to dark. | [4] |
| Thermal OFF Switch Time | 201 ± 12.1 ms | The time taken for DAD activity to thermally switch off in cortical neurons. | [4] |
Experimental Protocols: A Guide for Researchers
The successful application of this compound in vision restoration research relies on precise experimental methodologies. Below are detailed protocols extrapolated from the available literature.
In Vitro Electrophysiology on Retinal Slices
-
Tissue Preparation:
-
Euthanize the animal model (e.g., rd1 mouse, a model for retinal degeneration) in accordance with institutional animal care and use committee protocols.
-
Enucleate the eyes and dissect the retina in chilled, oxygenated artificial cerebrospinal fluid (ACSF).
-
Prepare vertical slices of the retina (approximately 200-250 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least one hour before recording.
-
-
Drug Application:
-
Transfer a retinal slice to the recording chamber and perfuse with ACSF.
-
Add this compound (or DENAQ) to the perfusate at the desired concentration (e.g., 200 µM).
-
Incubate the slice in the this compound solution for a sufficient period to allow for tissue penetration.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from retinal ganglion cells.
-
Identify RGCs based on their morphology and location in the ganglion cell layer.
-
Use a light source (e.g., an LED) to deliver light stimuli of varying wavelengths and intensities to the retinal slice.
-
Record light-evoked currents and changes in membrane potential in both voltage-clamp and current-clamp modes.
-
In Vivo Vision Restoration Assessment
-
Animal Model:
-
Utilize a blind mouse model with degenerated photoreceptors (e.g., rd1 mice).
-
-
Intraocular Injection:
-
Anesthetize the mouse.
-
Perform a single intraocular injection of a solution containing the photoswitch (e.g., DENAQ).
-
-
Behavioral Assays:
-
After a recovery period, assess the restoration of visual function using behavioral tests such as:
-
Light/Dark Box Test: Measure the time the animal spends in a brightly lit chamber versus a dark chamber.
-
Optomotor Response: Evaluate the animal's reflexive head and eye movements in response to a rotating striped drum.
-
-
-
Electrophysiological Confirmation:
-
Perform electroretinography (ERG) or record visually evoked potentials (VEPs) from the visual cortex to obtain physiological evidence of restored light responses.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.
References
- 1. Restoring visual function to blind mice with a photoswitch that exploits electrophysiological remodeling of retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring visual function to blind mice with a photoswitch that exploits electrophysiological remodeling of retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news.cuanschutz.edu [news.cuanschutz.edu]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A synthetic opsin restores vision in patients with severe retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New research shows promise for restoring vision for people with glaucoma, other conditions - CBS New York [cbsnews.com]
An In-depth Technical Guide to Diallyldimethylammonium Chloride (DADMAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyldimethylammonium chloride, commonly known as DADMAC, is a quaternary ammonium salt with the CAS number 7398-69-8 .[1][2][3][4] It is a versatile cationic monomer primarily utilized in the synthesis of its homopolymer, poly(diallyldimethylammonium chloride) (PolyDADMAC). This guide provides a comprehensive overview of DADMAC, including its chemical and physical properties, detailed safety information, synthesis protocols, and its primary application in water treatment. While DADMAC is a crucial industrial chemical, this guide also addresses the current state of knowledge regarding its biological and toxicological profile, which is of particular interest to researchers in the life sciences.
Chemical and Physical Properties
DADMAC is typically supplied as a colorless to pale yellow liquid, often in an aqueous solution.[5] The following table summarizes its key quantitative properties.
| Property | Value | Reference |
| CAS Number | 7398-69-8 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆ClN | [2][4][6] |
| Molecular Weight | 161.67 g/mol | [3][4] |
| Melting Point | 140 - 148 °C | [6] |
| Boiling Point | Not available | |
| Density | 1.03-1.05 g/cm³ at 25℃ | [4] |
| Solubility | Miscible in water | [3] |
| Autoignition Temperature | >200 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | -2.49 (Estimated) | [3] |
Safety Data Sheet Summary
A thorough understanding of the safety profile of DADMAC is crucial for its handling in a research environment. The following table summarizes key toxicological data.
| Endpoint | Value | Species | Reference |
| Acute Oral LD50 | 3030 mg/kg | Rat | [7][8] |
| 3093 mg/kg (male and female) | Rat | [9] | |
| 4900 mg/kg | Rat | [4] | |
| Acute Dermal LD0 | 3247 mg/kg (male and female) | Rat | [9] |
| Skin Irritation | Non-irritating | Rabbit | [4][8] |
| Eye Irritation | Non-irritating | Rabbit | [4][8] |
| Mutagenicity | Negative in Ames test, mouse lymphoma assay, and in vivo mouse micronucleus assay | [8] | |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area. A system of local and/or general exhaust is recommended.
-
Eye Protection: Safety goggles with side-shields are recommended.[4]
-
Hand Protection: Wear protective gloves. Nitrile rubber gloves are suitable.[3]
-
Skin and Body Protection: Wear appropriate protective clothing.
-
Respiratory Protection: Not typically required under normal conditions of use with adequate ventilation.
Experimental Protocols
Synthesis of Diallyldimethylammonium Chloride (DADMAC) Monomer
The synthesis of DADMAC is a two-step process involving the reaction of dimethylamine with allyl chloride.[2][10]
Methodology:
-
Alkylation: Dimethylamine is first alkylated with allyl chloride in an aqueous alkaline medium.[2][11]
-
Quaternization: This is followed by a quaternization step where the resulting tertiary amine reacts with an additional amount of allyl chloride.[2]
-
Purification: The monomer solution is then typically neutralized and purified to remove unreacted starting materials and byproducts.[11] For the production of high-purity DADMAC suitable for polymerization, purification of the allyl chloride starting material may also be necessary.[12]
Synthesis of Poly(diallyldimethylammonium chloride) (PolyDADMAC)
PolyDADMAC is synthesized via radical polymerization of the DADMAC monomer.[10][13]
Methodology:
-
Reaction Setup: The DADMAC monomer solution is placed in a reactor. A chelating agent, such as the sodium salt of ethylenediaminetetraacetic acid (EDTA), may be added.[12]
-
Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to remove oxygen which can inhibit radical polymerization.[12][13]
-
Initiation: The reaction is initiated by the addition of a free radical initiator, such as ammonium persulfate or an organic peroxide.[10][12][13] The reaction is typically carried out at an elevated temperature (e.g., 50-80°C).[14]
-
Polymerization: The polymerization proceeds via a free-radical chain-growth mechanism. The reaction is exothermic and requires temperature control.[13]
-
Termination and Recovery: Once the desired molecular weight is achieved, the reaction is terminated. The resulting PolyDADMAC solution can be used directly or the polymer can be isolated.
Signaling Pathways and Mechanisms of Action
Biological Signaling Pathways
Current scientific literature does not extensively describe specific biological signaling pathways that are directly modulated by DADMAC. Toxicological studies have focused on determining acute and chronic toxicity endpoints rather than elucidating specific molecular mechanisms of action within cells. While some quaternary ammonium compounds are known to have biological effects, dedicated research into the specific signaling interactions of DADMAC is limited. One study on diallyl sulfide (DAS), a different organosulfur compound, showed its involvement in multiple signaling pathways related to apoptosis in skin tumors; however, this is not directly applicable to DADMAC.[15] Researchers investigating the biological effects of DADMAC should consider this a novel area of study.
Mechanism of Action in Water Treatment (as PolyDADMAC)
The primary application of DADMAC is as a monomer for PolyDADMAC, a cationic polyelectrolyte used as a flocculant in water treatment.[16] The mechanism of action of PolyDADMAC involves two main steps:
-
Charge Neutralization: Most suspended particles in water, such as clays, organic matter, and microorganisms, carry a negative surface charge, which leads to electrostatic repulsion and stability in the water column.[1][17] The highly cationic nature of PolyDADMAC allows it to adsorb onto these negatively charged particles, neutralizing their charge.[17][18]
-
Bridging and Flocculation: Once the charges are neutralized, the long polymer chains of PolyDADMAC can adsorb to multiple particles, forming "bridges" between them.[1][17] This leads to the formation of larger aggregates known as flocs. These flocs are larger and heavier, facilitating their removal from the water through sedimentation or filtration.[1]
Visualizations
Caption: Workflow of DADMAC synthesis and its subsequent polymerization.
Caption: Flocculation mechanism of PolyDADMAC in water treatment.
References
- 1. What Is Diallyl Dimethyl Ammonium Chloride (DADMAC)? A Beginner’s Guide | Niran Chemical [niranchemical.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Diallyldimethylammonium chloride | C8H16N.Cl | CID 33286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Diallyldimethylammonium chloride | 7398-69-8 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. riccachemical.com [riccachemical.com]
- 8. heritagesystemsinc.com [heritagesystemsinc.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. POLY(DIALLYLDIMETHYLAMMONIUM CHLORIDE) - Ataman Kimya [atamanchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. US4151202A - Preparation of diallyl dimethyl ammonium chloride and polydiallyl dimethyl ammonium chloride - Google Patents [patents.google.com]
- 13. wisa.org.za [wisa.org.za]
- 14. irochemical.com [irochemical.com]
- 15. [PDF] Involvement of multiple signaling pathways in diallyl sulfide mediated apoptosis in mouse skin tumors. | Semantic Scholar [semanticscholar.org]
- 16. epa.gov [epa.gov]
- 17. News - Mechanism and application of PolyDADMAC in water treatment [yuncangchemical.com]
- 18. News - What is the reaction mechanism of PolyDADMAC in the treatment of pulp and paper mill wastewater? [yuncangchemical.com]
spectroscopic analysis of DAD dichloride (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Analysis of 4,6-Diaminoresorcinol Dichloride
Introduction
4,6-Diaminoresorcinol dichloride (DAD Dichloride) is a crucial monomer in the synthesis of high-performance polymers like poly(p-phenylene benzobisoxazole) (PBO).[1] The purity and structural integrity of this compound are paramount for achieving the desired polymer properties, including exceptional thermal stability and high tensile strength.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4,6-Diaminoresorcinol dichloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and materials science.
It is important to note that the acronym "DAD" can be ambiguous. For the purpose of this guide, "this compound" will refer to 4,6-Diaminoresorcinol dichloride.
Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of 4,6-Diaminoresorcinol dichloride. This data is compiled from typical values for similar aromatic amines and phenols, as specific experimental spectra for this exact compound are not widely published in publicly accessible literature. A study on the synthesis of 4,6-Diaminoresorcinol dichloride confirmed its analysis by FT-IR, ¹H NMR, and ¹³C NMR, although the specific spectral data was not detailed in the available abstract.[1]
¹H NMR (Proton NMR) Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |
| Ar-H | 6.0 - 7.5 | s | - | The aromatic proton's chemical shift is influenced by the electron-donating effects of the amino and hydroxyl groups. |
| -NH₂ | 4.0 - 6.0 | br s | - | Broad singlet due to quadrupole broadening and chemical exchange. Position can vary with solvent and concentration. |
| -OH | 9.0 - 11.0 | br s | - | Broad singlet, chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |
¹³C NMR (Carbon-13 NMR) Data
| Carbon | Chemical Shift (δ) ppm | Notes |
| C-Cl | 120 - 135 | Carbon directly attached to chlorine. |
| C-NH₂ | 140 - 150 | Carbon attached to the amino group, shifted downfield by the electron-donating nitrogen. |
| C-OH | 150 - 160 | Carbon attached to the hydroxyl group, significantly shifted downfield. |
| C-H | 100 - 115 | Aromatic carbon bonded to hydrogen. |
IR (Infrared) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad | Broad peak indicative of hydrogen bonding. |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp | Typically two bands for a primary amine. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |
| C-N Stretch | 1250 - 1350 | Medium | |
| C-O Stretch (Phenolic) | 1180 - 1260 | Strong | |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS) Data
| Ion | m/z Ratio | Notes |
| [M]⁺ | Calculated based on isotopic masses | The molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1. |
| [M-Cl]⁺ | [M]⁺ - 35/37 | Fragment corresponding to the loss of a chlorine atom. |
| [M-HCl]⁺ | [M]⁺ - 36/38 | Fragment resulting from the loss of a hydrogen chloride molecule. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 4,6-Diaminoresorcinol dichloride.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the 4,6-Diaminoresorcinol dichloride sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often suitable for polar compounds containing -OH and -NH₂ groups.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
The analysis is performed on a 300 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
-
Phase and baseline correct the spectrum. Integrate all peaks and reference the spectrum to the solvent peak or TMS.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) is required.
-
Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid 4,6-Diaminoresorcinol dichloride sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The analysis is performed on a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-350 °C.
-
Acquire data over a mass range that includes the expected molecular weight of the compound.
-
Visualizations
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical flow for structural elucidation using integrated spectroscopic data.
References
potential toxicity and handling precautions for DAD dichloride
An In-depth Technical Guide on the Potential Toxicity and Handling Precautions for Dichloromethane (Methylene Chloride)
Disclaimer: The user's request specified "DAD dichloride," which is an ambiguous chemical identifier. Based on the prevalence of information in scientific and safety literature, this guide focuses on Dichloromethane (DCM) , also known as methylene chloride. It is critical for the user to verify the specific chemical identity of "this compound" for their application, as the toxicological properties and handling precautions can vary significantly between different dichlorinated compounds. This guide also briefly addresses two other potential interpretations: 1,2-Dichloroethane and Didecyldimethylammonium chloride (DDAC).
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential toxicity and handling precautions for Dichloromethane.
Executive Summary
Dichloromethane (DCM) is a volatile, colorless liquid with a sweet, chloroform-like odor, widely used as a solvent.[1] While it is one of the least toxic simple chlorohydrocarbons, it poses significant health risks.[1] Acute exposure can lead to central nervous system (CNS) depression, and its metabolism can produce carbon monoxide, leading to carboxyhemoglobinemia.[2] Chronic exposure is associated with potential carcinogenicity, with studies in animals showing an increased incidence of lung and liver tumors.[3] This guide summarizes the key toxicological data, outlines experimental protocols for toxicity testing, and provides detailed handling precautions to minimize exposure and ensure laboratory safety.
Potential Toxicity of Dichloromethane
The toxicity of Dichloromethane is multifaceted, with effects observed following acute and chronic exposure through inhalation, ingestion, and dermal contact.
Acute Toxicity
Acute overexposure to DCM primarily affects the central nervous system, with symptoms including dizziness, headaches, nausea, and at high concentrations, loss of consciousness and death.[1] It is also an irritant to the skin and eyes.[2]
Table 1: Acute Toxicity Data for Dichloromethane
| Route of Exposure | Species | Toxicity Value | Reference |
| Oral (LD50) | Rat | ~0.5-5 mL/kg | [2] |
| Inhalation (LC50) | Rat | >5.07 mg/L (4 hours) | [4] |
| Inhalation (PEL) | Human (OSHA) | 25 ppm (8-hour TWA) | [2] |
| Inhalation (STEL) | Human (OSHA) | 125 ppm (15 minutes) | [2] |
| Inhalation (IDLH) | Human | 2,300 ppm | [2] |
Chronic Toxicity
Long-term exposure to Dichloromethane has been linked to more severe health effects, including potential carcinogenicity. The liver and central nervous system are primary target organs for chronic toxicity.[5]
Carcinogenicity
Dichloromethane is classified as "likely to be carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA).[3][6] This classification is primarily based on evidence from animal studies.[3]
Table 2: Carcinogenicity Data for Dichloromethane
| Species | Route of Exposure | Target Organs | Reference |
| B6C3F1 Mice | Inhalation | Liver, Lung | [3] |
| B6C3F1 Mice | Drinking Water | Liver | [3] |
The carcinogenicity of DCM is linked to its metabolism. One of the metabolic pathways involves glutathione S-transferase (GST), which is thought to be the key activation pathway for DCM-induced cancer.[3][7]
Mutagenicity and Genotoxicity
Studies on the mutagenicity of Dichloromethane have produced mixed results. It has shown mutagenic potential in some bacterial assays (Ames test).[6] The genotoxicity of DCM is believed to be linked to its metabolic activation.[6]
Reproductive and Developmental Toxicity
There is limited information on the reproductive effects of Dichloromethane in humans. In animal studies, DCM has been shown to cross the placenta and was fetotoxic at doses that were also toxic to the mother, though no teratogenic effects were observed.[1]
Organ-Specific Toxicity
-
Central Nervous System (CNS): Acute exposure can cause CNS depression.[2] Chronic exposure can also target the CNS.[5]
-
Liver: Hepatotoxicity has been observed in animal studies following both oral and inhalation exposure.[3] Animal studies have also shown an increased incidence of liver cancer.[3]
-
Lungs: Animal studies have demonstrated an increased incidence of lung cancer following inhalation exposure.[3]
-
Cardiovascular System: Metabolism of DCM to carbon monoxide can lead to elevated carboxyhemoglobin levels, posing a risk to individuals with pre-existing heart conditions.[1][2]
-
Skin: Prolonged skin contact can lead to the dissolution of fatty tissues, resulting in skin irritation and chemical burns.[1]
Experimental Protocols
This section provides an overview of standard methodologies for key toxicological assessments relevant to Dichloromethane.
Acute Oral Toxicity Study (Limit Test)
-
Objective: To determine the acute oral toxicity of a substance.
-
Species: Rat (commonly used).
-
Procedure:
-
A single, high dose (e.g., 5 g/kg body weight) of the test substance is administered by oral gavage to a small group of fasted animals (e.g., 5 rats).[8]
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[8][9]
-
At the end of the observation period, a gross necropsy is performed.[8]
-
-
Endpoint: If no mortality is observed, the LD50 is determined to be greater than the tested dose.[8][10]
Acute Inhalation Toxicity Study
-
Objective: To assess the toxicity of a substance upon inhalation.
-
Species: Rat (preferred).[11]
-
Procedure:
-
Endpoint: The LC50 (median lethal concentration) is calculated.
Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To assess the mutagenic potential of a chemical.
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA102).[12]
-
Procedure:
-
The bacterial strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[12][13]
-
The bacteria are plated on a minimal agar medium lacking histidine.[12]
-
After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted.[14]
-
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Micronucleus Assay
-
Objective: To detect chromosomal damage in mammalian cells.[15]
-
Species: Mouse or rat.[15]
-
Procedure:
-
Animals are exposed to the test substance, typically at three dose levels.[16]
-
Bone marrow or peripheral blood is collected at appropriate time points after treatment.[15][16]
-
The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.[15]
-
-
Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls is an indication of genotoxicity.[15][16]
Visualizations
Simplified Metabolic Pathway of Dichloromethane
Caption: Simplified metabolic pathways of Dichloromethane leading to toxic metabolites.
General Workflow for an In Vivo Toxicity Study
Caption: A generalized workflow for conducting an in vivo toxicity study.
Handling Precautions
Strict adherence to safety protocols is mandatory when handling Dichloromethane.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof ventilation and electrical equipment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Wear impervious gloves (consult manufacturer's guide for specific material compatibility) and a lab coat.
-
Respiratory Protection: If exposure limits are exceeded, a NIOSH-approved supplied-air respirator or self-contained breathing apparatus should be used.
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Wash hands thoroughly after handling.
Emergency Procedures
In Case of Exposure
-
Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
In Case of a Spill
-
Evacuate the area and remove all sources of ignition.
-
Ventilate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.
Other Potential Interpretations of "this compound"
1,2-Dichloroethane (Ethylene Dichloride)
-
Toxicity: Classified as a probable human carcinogen (Group B2) by the EPA.[17] It can cause damage to the nervous system, liver, and kidneys.[17] It has also been shown to cause reproductive effects in animals.[17]
-
Handling: Similar precautions to Dichloromethane are required, including use in a well-ventilated area with appropriate PPE.
Didecyldimethylammonium Chloride (DDAC)
-
Toxicity: DDAC is a quaternary ammonium compound used as a disinfectant. It can cause severe skin burns and eye damage. Inhalation can cause respiratory irritation. Studies have investigated its potential for reproductive toxicity.[18]
-
Handling: Requires stringent PPE, including chemical-resistant gloves, clothing, and eye/face protection to prevent corrosive effects.
Conclusion
Dichloromethane is a valuable solvent in research and industry, but its potential for toxicity necessitates careful handling and strict adherence to safety protocols. A thorough understanding of its toxicological profile, including its acute and chronic effects and carcinogenic potential, is essential for all personnel working with this chemical. The implementation of appropriate engineering controls, the consistent use of personal protective equipment, and preparedness for emergencies are paramount to ensuring a safe working environment. Researchers and professionals must always consult the most current Safety Data Sheet (SDS) for Dichloromethane before use.
References
- 1. Dichloromethane - Wikipedia [en.wikipedia.org]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Human Health Effects of Dichloromethane: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiologically based pharmacokinetics and the risk assessment process for methylene chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. criver.com [criver.com]
- 17. Dichloromethane (methylene chloride): metabolism to formaldehyde and formation of DNA-protein cross-links in B6C3F1 mice and Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
discovery and history of third-generation photoelectric switches
An In-depth Technical Guide to the Discovery and History of Third-Generation Photoelectric Switches
Introduction
Photoelectric switches, or photoelectric sensors, are fundamental components in modern industrial automation, enabling non-contact detection of objects. Their evolution has been marked by significant technological advancements, leading to what can be categorized as third-generation devices. This guide provides a comprehensive overview of the discovery and history of these sophisticated sensors, detailing their core technologies, performance evolution, and the experimental protocols used for their characterization.
The Genesis of Photoelectric Sensing: A Historical Perspective
The foundation of photoelectric technology was laid by Albert Einstein's explanation of the "photoelectric effect" in 1905, for which he was awarded the Nobel Prize in Physics in 1921[1]. This principle, where light energy can be converted into electrical energy, was experimentally proven by R.A. Millikan in the following decade[1]. These early discoveries paved the way for the first practical photoelectric cells.
The direct precursor to the modern photoelectric switch is the phototransistor, invented by John N. Shive at Bell Telephone Laboratories in 1948 and officially announced in 1950. The phototransistor combined the light sensitivity of a photodiode with the current gain of a transistor, resulting in a much more sensitive and powerful light-sensing device. This innovation was a critical step towards the development of compact and reliable photoelectric sensors for industrial applications.
The Evolution to Third-Generation Photoelectric Switches
While there is no formal industry-wide classification, the evolution of photoelectric switches can be understood as a progression through three distinct generations, each characterized by significant technological leaps.
First Generation: The Dawn of Industrial Automation
The first generation of photoelectric sensors emerged with the widespread adoption of industrial automation. These early devices were relatively simple, consisting of a light source (often an incandescent bulb), a photodetector (like a photodiode or phototransistor), and basic analog signal processing circuitry. They were primarily used for simple presence/absence detection and were often bulky and susceptible to ambient light interference.
Second Generation: The Rise of Reliability and Miniaturization
The second generation saw the introduction of several key improvements that enhanced the reliability and usability of photoelectric sensors. The shift to modulated LED light sources significantly improved immunity to ambient light. These sensors also became more compact and robust, making them suitable for a wider range of industrial environments.
Third Generation: The Era of Intelligent Sensing
Third-generation photoelectric switches are defined by their integration of advanced technologies that provide "intelligent" sensing capabilities. These sensors go beyond simple presence/absence detection to offer more precise measurements, enhanced reliability, and seamless integration into modern control systems. The core technologies that characterize this generation are:
-
Application-Specific Integrated Circuits (ASICs): The integration of the sensor's electronics onto a single custom chip. ASICs enable smaller sensor sizes, improved performance, faster response times, and enhanced resistance to electromagnetic interference[1][2].
-
Advanced Detection Principles:
-
Background Suppression (BGS): This technology allows the sensor to detect an object at a specific distance while ignoring reflective objects in the background. It works on the principle of triangulation, where the angle of the reflected light is used to determine the object's distance[3][4][5].
-
Time-of-Flight (ToF): ToF sensors measure the time it takes for a pulse of light (typically from a laser) to travel to the target and back to the sensor[6][7][8][9]. This allows for long-range, highly accurate distance measurement that is largely independent of the target's color or surface finish.
-
-
IO-Link Communication: IO-Link is a standardized, point-to-point serial communication protocol that allows for bidirectional data exchange between the sensor and a control system[10][11][12][13]. This enables remote configuration, real-time diagnostics, and the transmission of more detailed sensor data beyond a simple on/off signal.
Quantitative Data Presentation: A Generational Comparison
The following table summarizes the evolution of key performance metrics across the three generations of photoelectric switches.
| Feature | First Generation | Second Generation | Third Generation |
| Light Source | Incandescent Bulb | Modulated LED | Laser, PinPoint LED |
| Detection Principle | Basic On/Off | Modulated Light Detection | Background Suppression, Time-of-Flight |
| Signal Processing | Analog Circuitry | Analog with basic filtering | ASIC with Digital Signal Processing |
| Communication | Simple NPN/PNP Output | NPN/PNP Output | IO-Link, NPN/PNP |
| Ambient Light Immunity | Low | Moderate to High | Very High |
| Detection Range | Short | Moderate to Long | Very Long (up to several meters) |
| Response Time | Slow (tens of milliseconds) | Faster (a few milliseconds) | Very Fast (microseconds) |
| Color/Surface Independence | Low | Moderate | High (especially with ToF) |
| Diagnostics | None | Basic (e.g., stability indicator) | Advanced (via IO-Link) |
| Configuration | Manual (potentiometer) | Manual (potentiometer) | Remote (via IO-Link), Teach-in button |
Key Experimental Protocols
The performance and reliability of photoelectric switches are verified through a series of standardized tests. Many of these procedures are outlined in the international standard IEC 60947-5-2 , which applies to proximity switches, including photoelectric types[14][15][16][17][18]. While the full standard requires a subscription to access, the key experimental protocols include:
1. Sensing Range and Operating Distance Verification:
-
Objective: To determine the maximum reliable sensing distance and the operational switching points.
-
Methodology:
-
The sensor is mounted on a fixed bracket.
-
A standardized target (e.g., a piece of white paper of a specified size and reflectivity) is moved towards the sensor along the sensing axis.
-
The distance at which the sensor's output changes state is recorded.
-
The target is then moved away from the sensor, and the distance at which the output reverts is recorded.
-
This process is repeated multiple times to ensure repeatability.
-
For background suppression sensors, a similar test is performed to verify the cut-off distance beyond which objects are ignored.
-
2. Hysteresis Measurement:
-
Objective: To quantify the difference between the switch-on and switch-off points.
-
Methodology:
-
Using the setup from the sensing range test, the distance between the point where the sensor detects the target as it approaches and the point where it releases the target as it moves away is measured.
-
This distance is expressed as a percentage of the total sensing range.
-
3. Response Time Measurement:
-
Objective: To measure the delay between the object entering the detection zone and the sensor's output changing state.
-
Methodology:
-
A rotating disc with openings or a pendulum is used to interrupt the sensor's light beam at a known velocity.
-
An oscilloscope is connected to the sensor's output.
-
The time difference between the leading edge of the object interrupting the beam and the change in the output signal on the oscilloscope is measured.
-
4. Environmental Testing:
-
Objective: To ensure the sensor's reliability in various industrial conditions.
-
Methodology:
-
Temperature and Humidity: The sensor is placed in an environmental chamber and subjected to a range of temperatures and humidity levels while its operational characteristics are monitored.
-
Vibration and Shock: The sensor is mounted on a vibration table and subjected to specified levels of vibration and mechanical shock to test its durability.
-
Electromagnetic Compatibility (EMC): The sensor is tested for its immunity to electrostatic discharge, radiated electromagnetic fields, and electrical fast transients to ensure it does not malfunction in electrically noisy environments[14].
-
Ambient Light Immunity: The sensor is exposed to high levels of ambient light (e.g., from fluorescent lamps or sunlight) to verify that it is not falsely triggered[19].
-
Signaling Pathways and Experimental Workflows
Logical Workflow of a Standard Photoelectric Sensor
This diagram illustrates the basic signal flow in a traditional photoelectric sensor.
Caption: Basic signal path in a modulated photoelectric sensor.
Signaling Pathway of a Third-Generation Photoelectric Sensor with IO-Link
This diagram shows the more complex signal processing in a modern sensor featuring an ASIC and IO-Link communication.
Caption: Signal processing workflow in an ASIC-based sensor with IO-Link.
Experimental Setup for Sensing Range Characterization
This diagram illustrates a typical setup for testing the sensing range of a photoelectric sensor.
Caption: Typical experimental setup for sensor characterization.
References
- 1. Innovations in Photoelectric Sensors [bannerengineering.com]
- 2. lcautomation.com [lcautomation.com]
- 3. Background Suppression Sensor - OMCH [omchsmps.com]
- 4. ia.omron.com [ia.omron.com]
- 5. files.pepperl-fuchs.com [files.pepperl-fuchs.com]
- 6. What is a ToF sensor? What are the key components of a ToF camera? - e-con Systems [e-consystems.com]
- 7. avsystem.com [avsystem.com]
- 8. ti.com [ti.com]
- 9. Time-of-flight camera - Wikipedia [en.wikipedia.org]
- 10. SICK | Sensor Intelligence [sick.com]
- 11. Sensors with IO-Link [bannerengineering.com]
- 12. IO-Link field device protocol architecture - ISA [isa.org]
- 13. ifm.com [ifm.com]
- 14. webstore.iec.ch [webstore.iec.ch]
- 15. BS EN IEC 60947-5-2:2020 | 31 Mar 2020 | BSI Knowledge [knowledge.bsigroup.com]
- 16. scribd.com [scribd.com]
- 17. EVS-EN IEC 60947-5-2:2020 - EVS standard evs.ee | en [evs.ee]
- 18. IEC 60947-5-2 proximity sensor - KJT [kjt-sensors.com]
- 19. Technical Guide for Photoelectric Sensors | OPTEX FA [optex-fa.com]
Methodological & Application
Application Notes and Protocols for DAD Dichloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAD dichloride is a third-generation, photoswitchable voltage-gated potassium (Kv) channel blocker.[1] As a photopharmacological tool, it allows for the precise spatiotemporal control of neuronal activity and other physiological processes regulated by Kv channels. Light of specific wavelengths can reversibly switch the molecule between its trans and cis isomers, which exhibit different affinities for the Kv channel pore. This enables researchers to remotely turn on and off potassium channel activity, providing a powerful method for investigating signaling pathways and developing novel therapeutic strategies.
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Chemical Properties
A clear understanding of the chemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 525.56 g/mol | [1] |
| Chemical Formula | C₂₆H₄₂Cl₂N₆O | [1] |
| Appearance | Solid | [1] |
Stock Solution Preparation
The following protocols detail the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired working concentration for various experimental applications. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules for biological experiments.
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for 10 mM DMSO Stock Solution
-
Preparation: Work in a clean, designated area, such as a chemical fume hood, to minimize contamination and exposure.
-
Weighing: Carefully weigh out 5.26 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in the dark. Amber tubes are recommended to protect the photosensitive compound from light.
| Parameter | Value |
| Stock Concentration | 10 mM |
| Solvent | Anhydrous DMSO |
| Storage Temperature | -20°C or -80°C |
| Protection | Protect from light |
Experimental Protocols
The working concentration of this compound will vary depending on the specific application, cell type, and experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your system.
Recommended Working Concentrations
| Application | Typical Concentration Range |
| In Vitro (e.g., cell culture) | 1 µM - 100 µM |
| In Vivo (e.g., animal studies) | 1 µM - 50 µM |
General Protocol for Cell-Based Assays
-
Thaw Stock Solution: On the day of the experiment, thaw the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium or desired buffer. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100.
-
Application: Add the diluted this compound to your cells at the final desired concentration.
-
Incubation: Incubate the cells for the desired period.
-
Photoswitching: To control the activity of this compound, illuminate the sample with the appropriate wavelength of light to induce isomerization between the trans and cis forms.
Signaling Pathway and Experimental Workflow
Voltage-Gated Potassium Channel Signaling Pathway
This compound acts by physically blocking the pore of voltage-gated potassium channels. The diagram below illustrates the general mechanism of a voltage-gated potassium channel.
Caption: Voltage-gated potassium channel activation and blockage.
Experimental Workflow for Photopharmacology
The following diagram outlines a typical workflow for an experiment using a photoswitchable compound like this compound.
Caption: A typical photopharmacology experimental workflow.
References
Application Notes and Protocols for Incorporating Diallyl Disulfide (DADS) into Cellular Assays
Introduction
Diallyl disulfide (DADS) is a prominent organosulfur compound derived from garlic (Allium sativum).[1][2][3] It is formed upon the decomposition of allicin, which is released when garlic is crushed.[1][2] DADS is a yellowish, oil-soluble liquid with a characteristic strong garlic odor and is largely insoluble in water.[1][4] In cellular biology and drug development, DADS is recognized for its potent anticancer properties, including the ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines.[2][5][6][7] These attributes make it a compound of significant interest for cancer research and therapeutic development.
Applications
The primary application of Diallyl Disulfide in cellular assays is to investigate its potential as a chemopreventive and therapeutic agent. Key research applications include:
-
Cytotoxicity and Anti-proliferative Studies: Assessing the ability of DADS to inhibit the growth and proliferation of cancer cells. This is often a primary screening step to determine the effective dose range.
-
Apoptosis Induction: Elucidating the mechanisms by which DADS induces programmed cell death in cancer cells. This involves studying the activation of key apoptotic markers and pathways.
-
Cell Cycle Analysis: Determining the effect of DADS on the progression of the cell cycle, as it has been shown to cause cell cycle arrest at different phases.[5]
-
Signaling Pathway Analysis: Investigating the molecular mechanisms underlying the effects of DADS, with a particular focus on pathways like PI3K/Akt/mTOR, which are crucial for cell survival and proliferation.[5]
Mechanism of Action
Diallyl disulfide exerts its anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: DADS is a known inducer of apoptosis.[2][6] It can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-xL ratio, and subsequent activation of executioner caspases like caspase-3.[6]
-
Inhibition of PI3K/Akt Signaling Pathway: A key mechanism of DADS is the inhibition of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is often hyperactivated in cancer and promotes cell survival, proliferation, and growth. By inhibiting this pathway, DADS can lead to decreased cell viability and the induction of both apoptosis and autophagy.[5]
-
Generation of Reactive Oxygen Species (ROS): DADS treatment can lead to an increase in intracellular ROS levels. Elevated ROS can cause cellular damage and trigger apoptotic cell death.
-
Cell Cycle Arrest: DADS has been shown to induce cell cycle arrest, particularly at the G2/M phase, in several cancer cell lines.[5]
Data Presentation: DADS Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Diallyl Disulfide in various human cancer cell lines, providing a reference for determining appropriate concentrations for in vitro experiments.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| KPL-1 | Breast Cancer (ER-positive) | 72 | 1.8 - 18.1 |
| MCF-7 | Breast Cancer (ER-positive) | 72 | 1.8 - 18.1 |
| MDA-MB-231 | Breast Cancer (ER-negative) | 72 | 1.8 |
| MKL-F | Breast Cancer (ER-negative) | 72 | 1.8 - 18.1 |
| HCT-15 | Colon Cancer | Not Specified | ~100 (cytostatic) |
| DLD-1 | Colon Cancer | Not Specified | >100 (less effective) |
| A549 | Lung Cancer | Not Specified | ~100 (cytostatic) |
| SK MEL-2 | Skin Cancer | Not Specified | ~100 (cytostatic) |
| CCF STTG1 | Astrocytoma | 24 | 5.8 (µg/ml) |
| CHLA-03-AA | Astrocytoma | 24 | 2.64 (µg/ml) |
| HL-60 | Leukemia | Not Specified | < 25 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.[5][6][7]
Mandatory Visualizations
Caption: DADS-induced apoptosis signaling pathway.
Caption: Workflow for cell viability (MTT) assay.
Caption: Workflow for apoptosis (Annexin V/PI) assay.
Experimental Protocols
Preparation of Diallyl Disulfide Stock Solution
Diallyl disulfide is an oily liquid that is insoluble in water. Therefore, a solvent such as dimethyl sulfoxide (DMSO) is required to prepare a stock solution for cell culture experiments.
Materials:
-
Diallyl Disulfide (DADS), ≥98% purity
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Handle DADS in a chemical fume hood due to its strong odor and potential volatility.
-
Prepare a high-concentration stock solution (e.g., 100 mM) of DADS in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
When preparing working concentrations, dilute the stock solution in cell culture medium to the final desired concentration. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[8][9]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
DADS stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of DADS in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the DADS dilutions (including a vehicle control and a no-treatment control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
DADS stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with DADS at the desired concentration (e.g., the predetermined IC50 value) and a vehicle control for the chosen time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization. Crucially, collect the supernatant from each well as it contains floating apoptotic cells, and combine it with the trypsinized adherent cells.[10]
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes.
-
Wash the cell pellet twice with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
DADS stock solution
-
Caspase-3 Activity Assay Kit (Fluorometric or Colorimetric)
-
Cell Lysis Buffer (provided in the kit or prepared: e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Fluorometer or spectrophotometer
Procedure:
-
Treat cells with DADS as described in the apoptosis detection protocol.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells by resuspending the pellet in cold Cell Lysis Buffer and incubating on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate (black for fluorescent assays, clear for colorimetric), add 50-100 µg of protein from each sample per well. Adjust the volume with Lysis Buffer.
-
Prepare the reaction mixture according to the kit's instructions, which typically involves a reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Add the reaction mixture to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the plate using a fluorometer (Ex/Em = 400/505 nm for AFC) or a spectrophotometer (405 nm for pNA).[11]
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Treated cell lysates (prepared as for the caspase assay, but using RIPA buffer is recommended)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer, running buffer, TBST
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
If necessary, strip the membrane and re-probe for total protein levels (e.g., total Akt) and a loading control (e.g., β-actin) to normalize the data.[12]
References
- 1. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 2. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 二烯丙基二硫 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Effects of Diallyl Disulfide in Elephant Garlic Extract on Breast Cancer Cell Apoptosis in Mitochondrial Pathway [pubs.sciepub.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Diallyl disulfide inhibits the proliferation of human tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Neural Activity Using Fluorescent Indicators
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: A search for "DAD dichloride" for in vivo studies of neural activity did not yield a specific chemical probe for this application. It is possible this is an internal designation, a misnomer, or an abbreviation for a compound not widely cited in scientific literature. This document focuses on the prevalent and validated tools for this research area: fluorescent indicators of neural activity, which include both synthetic chemical dyes and genetically encoded protein sensors.
Introduction to Fluorescent Indicators for Neural Activity
Monitoring neural activity in vivo is crucial for understanding brain function and the effects of novel therapeutics. Fluorescent indicators are powerful tools that report neuronal activity, such as action potentials and synaptic events, as changes in fluorescence intensity.[1] These indicators fall into two main categories:
-
Chemical (Synthetic) Fluorescent Dyes: These are small molecules that can be introduced into the brain to label neurons. Voltage-sensitive dyes (VSDs) are a prominent class, which bind to neuronal membranes and change their fluorescence in response to changes in membrane potential.[2][3]
-
Genetically Encoded Fluorescent Indicators (GEFIs): These are proteins, engineered to be fluorescent, that can be introduced into specific neuronal populations using genetic methods (e.g., viral vectors).[4][5] They can be designed to respond to changes in ion concentrations (like calcium) or voltage. Genetically encoded calcium indicators (GECIs), such as GCaMP, are widely used as proxies for neural activity, as calcium influx is tightly coupled to action potentials.[4][6]
The choice between chemical and genetically encoded indicators depends on the specific experimental goals, such as the desired temporal resolution, target cell specificity, and duration of the study.[1]
Data Presentation: Properties of Common Fluorescent Indicators
The selection of an appropriate fluorescent indicator is critical for successful in vivo imaging. The table below summarizes key properties of representative chemical and genetically encoded indicators.
| Indicator Name | Type | Target | Excitation Max (nm) | Emission Max (nm) | Response Kinetics | Typical Application |
| Di-4-ANEPPS | Chemical (VSD) | Membrane Voltage | ~496 | ~705 | Very Fast (sub-ms) | Imaging fast spiking activity in populations of neurons.[3] |
| IR-780 perchlorate | Chemical (VSD) | Membrane Voltage | ~780 | ~810 | Fast | Near-infrared imaging for deeper tissue penetration.[7] |
| GCaMP6s | Genetically Encoded (GECI) | Calcium (Ca²⁺) | ~488 | ~512 | Fast (ms) | High-sensitivity imaging of single action potentials in defined cell types.[8] |
| jRGECO1a | Genetically Encoded (GECI) | Calcium (Ca²⁺) | ~560 | ~590 | Fast (ms) | Red-shifted indicator for deep-tissue imaging or dual-color experiments.[9] |
Experimental Protocols
General Protocol for In Vivo Two-Photon Imaging of Neural Activity
This protocol provides a general framework for in vivo calcium imaging using a genetically encoded indicator (e.g., GCaMP) in a rodent model. Two-photon microscopy is often used for its ability to image deep into scattering brain tissue.[10][11]
Materials:
-
Genetically encoded indicator (e.g., AAV-syn-GCaMP6s)
-
Stereotaxic surgery setup
-
Dental cement
-
Cranial window assembly (cover glass and metal frame)
-
Two-photon microscope with a femtosecond-pulsed infrared laser
-
Anesthesia machine
-
Animal monitoring equipment (heating pad, etc.)
Procedure:
-
Viral Injection and Cranial Window Implantation:
-
Anesthetize the animal (e.g., with isoflurane) and place it in a stereotaxic frame.
-
Perform a small craniotomy over the brain region of interest.
-
Inject the viral vector carrying the genetically encoded indicator into the target area.
-
Implant a cranial window (a small glass coverslip) over the craniotomy and secure it with dental cement. This provides optical access to the brain.
-
Allow 2-4 weeks for viral expression and recovery.
-
-
Animal Preparation for Imaging:
-
Anesthetize the animal or, for experiments in awake animals, habituate it to head-fixation on the microscope stage.
-
Secure the animal's head under the microscope objective.
-
-
Two-Photon Imaging:
-
Locate the region of interest expressing the fluorescent indicator.
-
Tune the two-photon laser to the appropriate excitation wavelength for the indicator (e.g., ~920 nm for GCaMP).
-
Acquire time-series images of the neuronal population. The imaging parameters (frame rate, resolution) will depend on the specific experimental question.
-
Present sensory stimuli or have the animal perform a behavioral task while recording neural activity.
-
-
Data Analysis:
-
Correct for motion artifacts in the recorded image series.
-
Identify individual neurons (regions of interest, ROIs).
-
Extract the fluorescence intensity traces for each ROI over time.
-
Analyze the fluorescence changes (ΔF/F) to infer neural activity patterns in relation to the presented stimuli or behavior.
-
Protocol for Application of Chemical Voltage-Sensitive Dyes
For acute experiments using VSDs, the dye is typically applied directly to the exposed brain surface.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and perform a craniotomy over the region of interest.
-
Carefully remove the dura mater.
-
-
Dye Loading:
-
Prepare the VSD solution according to the manufacturer's instructions.
-
Apply the dye solution directly onto the cortical surface and allow it to incubate. The incubation time will vary depending on the dye.
-
After incubation, wash the cortical surface with artificial cerebrospinal fluid (aCSF) to remove excess dye.
-
-
Imaging:
-
Proceed with imaging using an appropriate microscopy setup (e.g., epifluorescence or two-photon). The temporal resolution for VSD imaging is typically very high to capture fast voltage dynamics.[12]
-
Visualization of Pathways and Workflows
Signaling Pathway for a Voltage-Sensitive Dye
References
- 1. Synthetic and genetically encoded fluorescent neural activity indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuro | Explore Advanced Solutions — Potentiometric Probes [potentiometricprobes.com]
- 4. Calcium Indicator for Imaging of Neural Activity | Psynapse: McMaster Undergraduate Journal of Psychology, Neuroscience & Behaviour [journals.mcmaster.ca]
- 5. Genetically Encoded Fluorescent Indicators for Imaging Brain Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium imaging - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Longitudinal in vivo two-photon fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo voltage-sensitive dye imaging of mouse cortical activity with mesoscopic optical tomography - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring the Effects of Test Compounds on Membrane Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the effects of chemical compounds, exemplified here as "DAD Dichloride," on cellular membrane potential. Two primary methodologies are covered: the direct electrophysiological approach of patch-clamping and the indirect optical method using voltage-sensitive fluorescent dyes.
Section 1: Electrophysiological Measurement of Membrane Potential using Patch-Clamp
Application Note
The patch-clamp technique is the gold standard for directly measuring the membrane potential and ionic currents of a cell.[1][2] It offers unparalleled temporal resolution and sensitivity, making it ideal for detailed mechanistic studies of how a compound affects a cell's electrical properties. In this technique, a glass micropipette with a very fine tip is sealed onto the cell membrane, electrically isolating a small patch of the membrane.[3]
The most common configuration for studying changes in membrane potential is the whole-cell mode , where the membrane patch is ruptured, allowing the interior of the pipette to become continuous with the cytoplasm.[3][4] This configuration can be used in two primary modes:
-
Current-Clamp Mode: In this mode, the current injected into the cell is controlled (often set to zero), and changes in the membrane potential (voltage) are measured.[3][5] This is used to record the resting membrane potential and any voltage changes, such as action potentials or depolarizations/hyperpolarizations induced by a test compound.
-
Voltage-Clamp Mode: Here, the membrane potential is held at a constant, predetermined value by the amplifier, and the current that needs to be injected to maintain this voltage is measured.[3][6] This allows for the study of ion channel activity at different membrane potentials.
Advantages:
-
Direct and highly accurate measurement of membrane potential.[1]
-
High temporal resolution, allowing for the study of rapid events like action potentials.[1]
-
Enables detailed characterization of ion channel function.[2]
Disadvantages:
-
Highly invasive, as the cell membrane is ruptured, and the intracellular contents are dialyzed by the pipette solution.[1]
-
Low throughput and technically demanding.[1]
-
Not suitable for long-term measurements.
Experimental Protocol: Whole-Cell Current-Clamp Recording
This protocol describes how to measure changes in the resting membrane potential of a cultured neuron in response to the application of "this compound."
Materials and Reagents:
-
Cells: Cultured neurons (e.g., primary hippocampal neurons or a suitable cell line) plated on glass coverslips.
-
External (Bath) Solution: Hank's Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF), oxygenated if necessary.
-
Internal (Pipette) Solution: Containing (in mM): 140 K-Gluconate, 10 HEPES, 10 NaCl, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
-
Test Compound: Stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 4-8 MΩ when filled with internal solution.[4]
Equipment:
-
Inverted microscope with DIC optics.
-
Micromanipulator.
-
Patch-clamp amplifier (e.g., Axopatch 200B).
-
Data acquisition interface and software (e.g., pCLAMP).
-
Perfusion system for solution exchange.
Procedure:
-
Preparation: Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Positioning: Fill a patch pipette with internal solution and mount it on the micromanipulator. Apply positive pressure to the pipette.
-
Seal Formation: Approach a target cell with the pipette tip. Once the tip touches the cell membrane, release the positive pressure to allow a high-resistance "giga-seal" (resistance > 1 GΩ) to form.[3]
-
Whole-Cell Configuration: Apply brief, strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[3][4] This is confirmed by the appearance of a capacitive current transient.
-
Resting Membrane Potential (RMP) Measurement: Switch the amplifier to current-clamp mode (I=0).[5] Allow the cell's potential to stabilize for 5-10 minutes and record the baseline RMP.
-
Compound Application: Perfuse the bath with the external solution containing the desired concentration of this compound.
-
Data Recording: Continuously record the membrane potential to observe any changes (depolarization or hyperpolarization) induced by the compound.
-
Washout: Perfuse the chamber with the control external solution to see if the effect of the compound is reversible.
-
Data Analysis: Measure the RMP before, during, and after compound application.
Data Presentation
Quantitative data should be summarized in a clear, tabular format.
| This compound Conc. | N (cells) | Baseline RMP (mV) | RMP during Treatment (mV) | ΔRMP (mV) |
| Vehicle Control | 10 | -65.2 ± 2.1 | -64.9 ± 2.3 | +0.3 |
| 1 µM | 10 | -66.1 ± 1.9 | -55.8 ± 2.5 | +10.3 |
| 10 µM | 10 | -64.8 ± 2.0 | -45.1 ± 3.1 | +19.7 |
| 100 µM | 10 | -65.5 ± 2.4 | -30.7 ± 3.5 | +34.8 |
Data are presented as Mean ± SEM.
Visualization: Patch-Clamp Workflow
Caption: Workflow for whole-cell patch-clamp recording.
Section 2: Optical Measurement of Membrane Potential using Fluorescent Dyes
Application Note
Voltage-sensitive dyes are fluorescent molecules that change their spectral properties in response to changes in the surrounding electric field, allowing for optical measurement of membrane potential.[7][] This technique is less invasive than patch-clamping and is well-suited for high-throughput screening and for monitoring the activity of large populations of cells simultaneously.[9]
There are two main categories of voltage-sensitive dyes:
-
Slow-Response Dyes: These dyes, such as certain carbocyanine dyes (e.g., DiOC5(3), DiOC6(3)), physically redistribute across the membrane in response to membrane potential.[10][11] For example, in a more polarized (negative) cell, the cationic dye accumulates inside, leading to an increase in fluorescence or a spectral shift due to aggregate formation.[11] These are useful for measuring steady-state changes in resting membrane potential.
-
Fast-Response Dyes: These dyes, such as styryl dyes (e.g., RH421, Di-4-ANEPPS), insert into the membrane and undergo a rapid change in their electronic structure upon a change in membrane potential, leading to a near-instantaneous change in fluorescence intensity.[][11] They are ideal for monitoring transient events like action potentials in excitable cells.[11]
Advantages:
-
High-throughput capability (suitable for plate-based assays).
-
Provides high spatial resolution, allowing for imaging of multiple cells.[9]
Disadvantages:
-
Indirect measurement of membrane potential.
-
Signal changes can be small (e.g., 2-10% change per 100 mV for fast dyes).[11]
-
Potential for phototoxicity and artifacts from dye binding or metabolic effects.[12]
Experimental Protocol: Fluorescent Plate Reader Assay
This protocol describes a high-throughput method to screen for the effects of "this compound" on the membrane potential of a non-excitable cell line (e.g., HEK-293) using a slow-response, ratiometric fluorescent dye.
Materials and Reagents:
-
Cells: HEK-293 cells or another suitable cell line.
-
Assay Plate: Black, clear-bottom 96-well or 384-well plates.
-
Voltage-Sensitive Dye: A commercially available membrane potential kit (e.g., a FRET-based DiO/DPA system).[11]
-
Assay Buffer: HBSS or similar physiological buffer.
-
Test Compound: Serial dilutions of this compound.
-
Positive Control: High concentration of KCl (e.g., 50 mM) to induce depolarization.
Equipment:
-
Fluorescence microplate reader with appropriate filters for the chosen dye.
-
Automated liquid handler (optional).
Procedure:
-
Cell Plating: Seed cells into the assay plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the voltage-sensitive dye solution (prepared according to the manufacturer's instructions) to each well. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: After incubation, add serial dilutions of this compound, vehicle control, and positive control (KCl) to the appropriate wells.
-
Signal Acquisition: Immediately place the plate in the pre-warmed plate reader. Measure the fluorescence intensity at the specified excitation and emission wavelengths. For ratiometric dyes, measure at two emission wavelengths.
-
Data Analysis: Calculate the ratio of the two emission intensities for each well. Normalize the data to the vehicle control. Plot the normalized fluorescence ratio against the log of the compound concentration to generate a dose-response curve.
Data Presentation
Summarize the results from the dose-response analysis in a table.
| Compound | EC₅₀ / IC₅₀ (µM) | Max Response (% of KCl) | Effect Type |
| This compound | 8.5 | 92% | Depolarization |
| Veratridine (Control) | 1.2 | 100% | Depolarization |
Visualization: Fluorescent Assay Workflow
Caption: Workflow for a fluorescent membrane potential plate reader assay.
Section 3: Potential Signaling Pathways Affected by Membrane Potential Changes
A change in membrane potential is a fundamental cellular signal that can initiate numerous downstream pathways. A compound like this compound that causes depolarization (making the membrane potential less negative) or hyperpolarization (making it more negative) can have profound effects on cell function.
Depolarization:
-
Activation of Voltage-Gated Ion Channels: Depolarization is the primary trigger for opening voltage-gated sodium (Na+), potassium (K+), and calcium (Ca2+) channels.
-
Calcium Influx: The opening of voltage-gated Ca2+ channels leads to an influx of extracellular calcium, a critical second messenger.
-
Neurotransmitter/Hormone Release: In neurons and endocrine cells, the Ca2+ influx triggers the fusion of synaptic vesicles or secretory granules with the plasma membrane, leading to the release of their contents.
-
Enzyme Activation: Increased intracellular Ca2+ can activate various enzymes, such as calmodulin, protein kinase C (PKC), and calcineurin, leading to changes in gene expression, cell motility, and metabolism.
Hyperpolarization:
-
Inhibition of Excitability: Hyperpolarization moves the membrane potential further away from the threshold for firing an action potential, making excitable cells like neurons and muscle cells less likely to fire.
-
Modulation of Channel Activity: The activity of certain ion channels, known as hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is directly regulated by hyperpolarization.
Visualization: General Signaling Pathway
Caption: A hypothetical signaling pathway initiated by membrane depolarization.
References
- 1. Measuring Absolute Membrane Potential Across Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Student Question : How is membrane potential measured in electrophysiological studies? | Nursing | QuickTakes [quicktakes.io]
- 7. Using Fluorophores to Visualize Organelle Membrane Potentials - ChemistryViews [chemistryviews.org]
- 9. Tools to measure membrane potential of neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of fluorescent dyes to measure membrane potentials: a critique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane Potential & Nerve Terminal Dyes - Biotium [biotium.com]
- 12. The use of fluorescent dyes to measure membrane potentials: a response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Ion Channel Modulators Using a Dichlorofluorescein-Based Probe
Disclaimer: The specific term "DAD dichloride" did not correspond to a commercially available or widely documented fluorescent probe for ion channel modulator screening in the conducted research. The following application notes and protocols are based on the well-characterized and commonly used fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH₂-DA) , and its derivatives, which share structural similarities (dichloro-fluorescein core) with the requested term. It is plausible that "this compound" is a specific, proprietary, or less common nomenclature for a similar compound. The principles and methodologies described herein are broadly applicable to non-specific fluorescent probes used to indirectly assess ion channel activity in high-throughput screening (HTS).
Introduction
Ion channels are crucial drug targets, and high-throughput screening (HTS) is a primary method for identifying novel modulators.[1][2] Fluorescence-based assays are particularly well-suited for HTS due to their speed, scalability to 384- and 1536-well formats, and cost-effectiveness.[1][3] While direct electrophysiological measurements remain the gold standard for studying ion channel function, fluorescence-based methods provide a valuable initial screening platform.[1][4]
This document details the application of 2',7'-dichlorodihydrofluorescein diacetate (DCFH₂-DA), a cell-permeable fluorogenic probe, for the indirect assessment of ion channel activity in HTS. DCFH₂-DA is primarily known as an indicator of reactive oxygen species (ROS), but its fluorescence can be modulated by changes in intracellular redox state and other cellular events that can be downstream of ion channel activation. This makes it a useful, albeit indirect, tool for screening large compound libraries for potential ion channel modulators.
Principle of the Assay
The assay is based on the enzymatic and chemical conversion of the non-fluorescent DCFH₂-DA to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cellular Uptake and Deacetylation: The cell-permeable DCFH₂-DA crosses the cell membrane.
-
Esterase Cleavage: Intracellular esterases cleave the acetate groups, forming the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH₂), which is less membrane-permeable and thus trapped within the cell.
-
Oxidation to Fluorescent Product: In the presence of reactive oxygen species (ROS) and other oxidizing agents, DCFH₂ is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Detection: The resulting fluorescence intensity is measured using a fluorescence plate reader. An increase in fluorescence can indicate cellular stress or signaling events, which may be initiated by the modulation of ion channel activity.
Data Presentation
Table 1: Spectral Properties of 2',7'-Dichlorofluorescein (DCF)
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~488 - 502 nm | [5][] |
| Emission Wavelength (λem) | ~523 - 525 nm | [5][] |
| Molar Extinction Coefficient | Not specified in search results | |
| Quantum Yield | Not specified in search results |
Table 2: Example HTS Assay Parameters and Performance
| Parameter | Typical Value/Range | Notes |
| Cell Seeding Density | 10,000 - 30,000 cells/well | Dependent on cell line and well format (384-well) |
| DCFH₂-DA Loading Concentration | 5 - 20 µM | Optimization is crucial to balance signal with cytotoxicity |
| Incubation Time (Loading) | 30 - 60 minutes | At 37°C |
| Compound Incubation Time | 15 - 60 minutes | Target and compound-dependent |
| Signal Window (S/B) | > 2 | Highly dependent on cell line and stimulus |
| Z'-factor | > 0.5 | Indicates a robust and reproducible assay |
Experimental Protocols
Materials and Reagents
-
Cells expressing the ion channel of interest (e.g., HEK293, CHO)
-
Cell culture medium (e.g., DMEM, Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH₂-DA)
-
Dimethyl sulfoxide (DMSO)
-
Positive and negative control compounds
-
384-well black, clear-bottom microplates
Protocol for High-Throughput Screening
Step 1: Cell Culture and Seeding
-
Culture cells expressing the target ion channel in appropriate medium supplemented with FBS and antibiotics.
-
On the day before the assay, harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Seed the cells into 384-well black, clear-bottom plates at a pre-determined optimal density (e.g., 20,000 cells/well in 40 µL).
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
Step 2: Compound Preparation and Plating
-
Prepare a stock solution of test compounds in DMSO.
-
Perform serial dilutions of the compounds in an appropriate intermediate plate.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plate. Include positive and negative controls.
Step 3: Dye Loading
-
Prepare a 2X working solution of DCFH₂-DA in pre-warmed assay buffer (e.g., 20 µM in HBSS).
-
Remove the culture medium from the cell plates.
-
Add an equal volume (e.g., 40 µL) of the 2X DCFH₂-DA loading solution to each well.
-
Incubate the plates for 30-60 minutes at 37°C, protected from light.
Step 4: Fluorescence Measurement
-
After incubation, measure the baseline fluorescence of the plate using a fluorescence plate reader with appropriate filter sets (e.g., Ex: 488 nm, Em: 525 nm).
-
Add the agonist or stimulus to activate the ion channel (if required).
-
Immediately begin kinetic fluorescence readings or take a final endpoint reading after a specified incubation period with the compounds.
Step 5: Data Analysis
-
Subtract the background fluorescence from all wells.
-
Normalize the data to the controls on each plate.
-
Calculate the percent activation or inhibition for each compound.
-
Determine hit compounds based on a predefined activity threshold.
-
Calculate the Z'-factor to assess assay quality.
Visualizations
Signaling Pathway
Caption: Indirect signaling pathway for ion channel modulator screening.
Experimental Workflow
Caption: High-throughput screening experimental workflow.
Logical Relationship of Assay Components
Caption: Conversion of DCFH₂-DA to fluorescent DCF.
References
- 1. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Probes for Ion Channels and Carriers—Section 16.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 5. 2',7'-dichlorofluorescein diacetate — TargetMol Chemicals [targetmol.com]
Application Notes and Protocols for Utilizing DAD Dichloride (Dizocilpine/MK-801) in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DAD Dichloride, more commonly known as dizocilpine or MK-801, a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action as an open-channel blocker makes it an invaluable tool for investigating the role of NMDA receptors in various aspects of synaptic transmission and plasticity.
Introduction
Dizocilpine (MK-801) is a high-affinity antagonist that binds to a site within the ion channel of the NMDA receptor, thereby preventing the influx of Ca2+ and other cations.[1] This blockade is use-dependent, meaning the channel must be open for dizocilpine to bind, and voltage-dependent.[1] These properties make it a powerful tool to dissect the contribution of NMDA receptors to synaptic events, including excitatory postsynaptic potentials (EPSPs), long-term potentiation (LTP), and excitotoxicity.[2]
Mechanism of Action
Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates NMDA receptors.[3] This activation requires both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg2+) block within the channel.[2] Upon opening, the channel allows Ca2+ influx, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity.[2] Dizocilpine acts by entering the open channel and binding to a site within the pore, effectively blocking ion flow.[1] Due to its high affinity and slow off-rate, the block can be considered nearly irreversible under typical experimental conditions.[4]
Signaling Pathway of NMDA Receptor Activation and Inhibition by Dizocilpine
Caption: NMDA receptor activation and dizocilpine inhibition.
Data Presentation
The following tables summarize quantitative data on the effects of dizocilpine and its derivatives on NMDA receptor function.
| Compound | Receptor Subtype | IC50 (µM) | Experimental Condition | Reference |
| K2060 (Dizocilpine derivative) | GluN1/GluN2A | 1.3 ± 0.2 | -60 mV, 1 mM Mg2+ | [1] |
| K2060 (Dizocilpine derivative) | GluN1/GluN2A | 3.1 ± 0.5 | +40 mV, 1 mM Mg2+ | [1] |
| K2060 (Dizocilpine derivative) | GluN1/GluN2B | 1.9 ± 0.3 | -60 mV, 1 mM Mg2+ | [1] |
| K2060 (Dizocilpine derivative) | GluN1/GluN2B | 4.5 ± 0.7 | +40 mV, 1 mM Mg2+ | [1] |
| Compound | Concentration (µM) | Effect on Synaptic Currents | Preparation | Reference |
| K2060 (Dizocilpine derivative) | 30 | ~51% inhibition of excitatory postsynaptic currents | Hippocampal Slices (CA1) | [1] |
| Memantine | 30 | ~21% inhibition of excitatory postsynaptic currents | Hippocampal Slices (CA1) | [1] |
| Dizocilpine Derivative (3l) | 30 | Significant reduction in hippocampal damage | NMDA-induced neurodegeneration model | [3] |
| Dizocilpine Derivative (6f) | Not specified | ~90% relative inhibition | GluN1/GluN2A receptors | [3] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents
This protocol describes how to isolate and measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from neurons in brain slices using dizocilpine.
Materials:
-
Dizocilpine (this compound)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Brain slicing apparatus (vibratome)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Bicuculline (GABAA receptor antagonist)
-
NBQX or CNQX (AMPA receptor antagonist)
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) of 300-400 µm thickness from a rodent brain in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at a flow rate of 1.5-2 mL/min.
-
Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Isolate NMDA Receptor Currents:
-
Perfuse the slice with aCSF containing a GABAA receptor antagonist (e.g., 10 µM bicuculline) and an AMPA receptor antagonist (e.g., 10 µM NBQX) to block inhibitory and fast excitatory transmission.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of NMDA receptors.
-
-
Baseline Recording: Evoke EPSCs by electrical stimulation of afferent fibers and record a stable baseline of NMDA receptor-mediated currents for 5-10 minutes.
-
Application of Dizocilpine: Bath-apply dizocilpine at the desired concentration (e.g., 10-50 µM).
-
Data Acquisition: Continue to evoke and record EPSCs in the presence of dizocilpine. The use-dependent nature of the block will result in a progressive reduction of the EPSC amplitude with each stimulus.
-
Data Analysis: Measure the peak amplitude of the EPSCs before and after dizocilpine application. Calculate the percentage of inhibition.
Experimental Workflow for Isolating NMDA Receptor Currents
Caption: Workflow for NMDA current isolation and dizocilpine application.
Protocol 2: In Vitro Field Potential Recording to Study the Effect of Dizocilpine on Long-Term Potentiation (LTP)
This protocol outlines the procedure for inducing and recording LTP in hippocampal slices and examining the inhibitory effect of dizocilpine.
Materials:
-
Dizocilpine (this compound)
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slicing apparatus (vibratome)
-
Field potential recording setup with amplifier, stimulator, and data acquisition system
Procedure:
-
Slice Preparation and Recovery: Prepare and recover hippocampal slices as described in Protocol 1.
-
Recording Setup: Place a slice in an interface or submerged recording chamber continuously perfused with oxygenated aCSF.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single pulses to the stimulating electrode at a low frequency (e.g., 0.05 Hz) and record a stable baseline of fEPSPs for at least 20 minutes.
-
Application of Dizocilpine: For the experimental group, bath-apply dizocilpine (e.g., 10-50 µM) for a predetermined period before LTP induction. For the control group, apply vehicle.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-Induction Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS.
-
Data Analysis: Measure the slope of the fEPSPs. Normalize the fEPSP slopes to the pre-induction baseline. Compare the magnitude of potentiation between the control and dizocilpine-treated groups.
Experimental Workflow for Studying LTP Inhibition by Dizocilpine
Caption: Workflow for investigating the effect of dizocilpine on LTP.
Conclusion
Dizocilpine (this compound) is a powerful pharmacological tool for elucidating the role of NMDA receptors in synaptic function. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of synaptic transmission and plasticity. Careful consideration of its use-dependent and high-affinity nature is crucial for the design and interpretation of experiments.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DAD Dichloride for K+ Channel Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DAD dichloride for the effective blockade of voltage-gated potassium (K+) channels. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a third-generation photoswitchable ion channel blocker. Its primary mechanism of action is the blockade of voltage-gated potassium (K+) channels. As a photoswitch, its blocking activity can be controlled by light, making it a valuable tool for photopharmacology.[1][2]
Q2: How does the photoswitchable nature of this compound work?
A2: this compound exists in two isomeric states: a trans isomer and a cis isomer. It can be switched between these states using specific wavelengths of light. One isomer (typically the cis form for this class of molecules) exhibits a higher affinity for the K+ channel's binding site, leading to channel blockade. The other isomer has a lower affinity, resulting in reduced or no blockade. This allows for precise temporal and spatial control of K+ channel activity using light.
Q3: What are the recommended concentrations of this compound for initial experiments?
A3: For initial patch-clamp experiments, a concentration range of 10 µM to 1000 µM in the internal pipette solution is a good starting point.[3] The optimal concentration will depend on the specific K+ channel subtype and the cell type being studied. It is recommended to perform a concentration-response curve to determine the IC50 for your specific experimental conditions.
Q4: How should I prepare and store this compound solutions?
A4: this compound should be dissolved in an appropriate solvent, such as DMSO, to create a stock solution. This stock solution can then be diluted to the final desired concentration in your internal pipette solution. It is crucial to filter the final internal solution containing this compound through a 0.2 µm syringe filter before use in patch-clamp experiments to remove any particulates that could clog the pipette tip.[3] Store stock solutions at -20°C and protect them from light to prevent unintentional photoisomerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable K+ channel blockade after this compound application. | 1. Incorrect Isomer: The inactive isomer may be predominant. 2. Low Concentration: The concentration of this compound may be too low to elicit a significant block. 3. Compound Degradation: The compound may have degraded due to improper storage or handling. 4. Incorrect Wavelength: The light source used for photoswitching is not at the optimal wavelength. | 1. Activate with Light: Illuminate the sample with the appropriate wavelength of light (e.g., 380 nm for cis activation of similar photoswitches) to convert this compound to its active isomeric form.[4] 2. Increase Concentration: Perform a concentration-response experiment to find the effective concentration for your channel of interest. 3. Use Fresh Solution: Prepare a fresh solution of this compound from a new stock. 4. Verify Light Source: Check the wavelength and intensity of your light source to ensure it is appropriate for photoisomerization. |
| Inconsistent or variable blockade between experiments. | 1. Incomplete Isomerization: The duration or intensity of the light stimulus may not be sufficient for complete conversion to the active isomer. 2. Photobleaching/Phototoxicity: Excessive light exposure may be damaging the cells or the compound. 3. Variability in Pipette Filling: Inconsistent loading of the this compound into the patch pipette. | 1. Optimize Light Delivery: Calibrate the duration and intensity of the light stimulus to ensure complete and consistent photoisomerization. 2. Minimize Light Exposure: Use the lowest effective light intensity and duration to minimize phototoxicity. Include appropriate controls. 3. Ensure Homogenous Solution: Thoroughly vortex the internal solution before filling the patch pipette to ensure a consistent concentration. |
| Difficulty achieving a stable whole-cell patch-clamp recording. | 1. Clogged Pipette: Particulates in the internal solution. 2. Cell Health: The cells may be unhealthy. | 1. Filter Internal Solution: Always filter the internal solution containing this compound through a 0.2 µm filter.[3] 2. Use Healthy Cells: Ensure you are using healthy, viable cells for your experiments. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for photoswitchable K+ channel blockers used in electrophysiology experiments. Note that the optimal concentration for this compound should be empirically determined.
| Parameter | Value | Reference |
| Typical Concentration Range in Pipette | 10 - 1000 µM | [3] |
| Wavelength for cis Isomer Activation (Example) | ~380 nm | [4] |
| Wavelength for trans Isomer Reversion (Example) | ~500 nm | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording with Intrapipette this compound
This protocol describes the loading of this compound into the patch pipette for intracellular blockade of K+ channels.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Internal pipette solution appropriate for your target cells
-
External (bath) solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Light source for photoactivation (e.g., LED with appropriate wavelength)
-
Borosilicate glass capillaries for pipette pulling
-
0.2 µm syringe filters
Methodology:
-
Prepare Internal Solution: Prepare your standard internal pipette solution.
-
Add this compound: Dilute the this compound stock solution into the internal solution to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Filter the Solution: Filter the final internal solution containing this compound through a 0.2 µm syringe filter.[3] This is a critical step to prevent pipette clogging.
-
Pull Patch Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Fill a patch pipette with the filtered internal solution containing this compound.
-
Approach a target cell and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Allow for Diffusion: Allow sufficient time (typically 5-10 minutes) for the this compound to diffuse from the pipette into the cell.
-
Record K+ Currents:
-
Apply a voltage protocol to elicit K+ currents.
-
Record baseline currents in the dark (inactive trans state).
-
-
Photoactivation:
-
Illuminate the cell with the appropriate wavelength of light to convert this compound to its active cis isomer (e.g., 380 nm).
-
Record K+ currents during and after illumination to observe the blocking effect.
-
-
Reversibility (Optional):
-
Illuminate the cell with a different wavelength of light to revert this compound to its inactive trans isomer (e.g., 500 nm).
-
Record K+ currents to observe the reversal of the block.
-
Visualizations
Caption: Experimental workflow for photoswitchable K+ channel blockade.
Caption: Photoswitching mechanism of this compound for K+ channel blockade.
References
preventing off-target effects of DAD dichloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential issues when using DAD dichloride in experiments, with a focus on preventing and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a third-generation photoswitchable potassium channel blocker.[1][2] Its primary mechanism of action is the reversible blockade of voltage-gated potassium (K+) channels. As a photoswitchable molecule, its activity can be controlled by light. In its trans conformation (typically the more stable state in the dark), it has a certain level of activity. Upon irradiation with a specific wavelength of light (e.g., UV or violet light), it isomerizes to the cis conformation, which exhibits a different level of activity at the target K+ channel. A second wavelength of light (e.g., green or blue light) can then be used to switch it back to the trans form. This allows for precise spatial and temporal control over K+ channel blockade.
Q2: What are the main advantages of using a photoswitchable compound like this compound?
The main advantage of using a photoswitchable ligand is the ability to control its activity with high precision. This can help to reduce off-target effects by activating the compound only in the specific location and at the desired time of the experiment. This spatiotemporal control is a key feature of photopharmacology.
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available data on the comprehensive off-target profile of this compound against a wide range of other ion channels, receptors, or enzymes. As with many small molecule inhibitors, there is a potential for off-target binding, especially at higher concentrations. Potential off-targets could include other types of ion channels or proteins with similar binding pockets. Researchers should empirically determine the selectivity of this compound in their specific experimental system.
Q4: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration will be system-dependent. It is recommended to perform a dose-response curve to determine the EC50 (or IC50) for the desired on-target effect in your specific assay. To minimize the risk of off-target effects, it is advisable to use the lowest concentration that produces the desired on-target effect.
Q5: What wavelengths of light should be used to switch this compound, and for how long?
The precise wavelengths for maximal isomerization between the trans and cis states, as well as the required duration and intensity of light exposure, should be determined empirically for your specific experimental setup. Generally, azobenzene-based photoswitches like this compound are switched from trans to cis with UV or violet light (around 365-400 nm) and from cis to trans with blue or green light (around 450-520 nm). The duration and intensity of light will depend on the concentration of the compound, the volume of the sample, and the type of light source used. It is crucial to measure the photoswitching kinetics and photostationary states in your experimental buffer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect after applying this compound and light. | 1. Incorrect wavelength, intensity, or duration of light. 2. Compound degradation. 3. Incorrect concentration. 4. Low expression of the target K+ channel. | 1. Verify the spectral properties of your this compound sample and the output of your light source. Optimize light exposure time and intensity. 2. Ensure proper storage of the compound (protected from light, at the recommended temperature). Prepare fresh solutions for each experiment. 3. Perform a dose-response curve to find the optimal concentration. 4. Confirm the expression of the target channel in your system using techniques like Western blot, qPCR, or immunohistochemistry. |
| Observed effect is not reversible with the second wavelength of light. | 1. Incomplete photoswitching. 2. Phototoxicity from the light source. 3. Compound has entered a cellular compartment from which it cannot be readily switched or removed. | 1. Increase the duration or intensity of the light used for reverse isomerization. Ensure the chosen wavelength is optimal for the cis to trans switch. 2. Reduce light intensity or duration. Include a "light only" control to assess for phototoxic effects. 3. Consider the lipophilicity of the compound and the experimental timeframe. Washout experiments can help determine if the effect is reversible upon removal of the compound. |
| Suspected off-target effects (e.g., unexpected cellular responses). | 1. Concentration is too high. 2. The observed effect is mediated by a different target. | 1. Use the lowest effective concentration based on your dose-response curve. 2. Perform control experiments (see Experimental Protocols section). Use a structurally related but inactive compound as a negative control if available. If possible, use a system where the primary target is knocked out or blocked by another selective antagonist to see if the effect persists. |
| Variability between experiments. | 1. Inconsistent light delivery. 2. Differences in cell density or passage number. 3. Inconsistent compound preparation. | 1. Ensure consistent positioning of the light source and sample for every experiment. Use a power meter to verify light intensity. 2. Standardize cell culture conditions and use cells within a narrow passage number range. 3. Prepare fresh stock solutions and dilute them consistently for each experiment. |
Quantitative Data
As specific quantitative data for the off-target profile of this compound is not widely available, the following table provides a template for how researchers can characterize and compare the on- and off-target potency of photoswitchable compounds in their own systems.
| Target | Parameter | Value (trans isomer) | Value (cis isomer) | Selectivity Ratio (cis vs. trans) | Reference |
| Primary Target (e.g., Kv1.3) | IC50 | User-determined | User-determined | User-calculated | Internal Data |
| Potential Off-Target 1 (e.g., Nav1.5) | IC50 | User-determined | User-determined | User-calculated | Internal Data |
| Potential Off-Target 2 (e.g., hERG) | IC50 | User-determined | User-determined | User-calculated | Internal Data |
Experimental Protocols
Protocol 1: Determining Optimal Photoswitching Parameters
-
Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
Measure the absorbance spectrum of the solution in the dark (predominantly trans form) using a spectrophotometer.
-
Irradiate the solution with a specific wavelength of UV/violet light (e.g., 380 nm) for a defined period (e.g., 30 seconds).
-
Immediately measure the absorbance spectrum again to observe the shift corresponding to the trans-to-cis isomerization.
-
Repeat step 3 with increasing irradiation times to determine the time required to reach a photostationary state (no further change in the spectrum).
-
Once the cis-rich state is achieved, irradiate the solution with a specific wavelength of blue/green light (e.g., 500 nm) for a defined period.
-
Measure the absorbance spectrum to observe the back-isomerization to the trans form.
-
Repeat step 6 with increasing irradiation times to determine the time required for complete back-isomerization.
Protocol 2: Validating On-Target vs. Off-Target Effects in Cell-Based Assays
-
Primary Target Validation:
-
Perform your functional assay (e.g., patch-clamp electrophysiology, fluorescence-based ion flux assay) in cells expressing the target K+ channel.
-
Apply this compound in the dark (trans form) and measure the baseline effect.
-
Irradiate with the trans-to-cis wavelength and measure the effect of the cis form.
-
Irradiate with the cis-to-trans wavelength to confirm reversibility.
-
-
Control Experiments for Off-Target Effects:
-
"Light Only" Control: Expose the cells to the same light protocol without the compound to control for any light-induced artifacts or phototoxicity.
-
"Compound in Dark" Control: Incubate cells with this compound for the duration of the experiment without any light exposure to assess the baseline activity of the trans isomer.
-
Target Knockout/Knockdown Control: If available, perform the experiment in a cell line where the primary target K+ channel has been knocked out or knocked down. Any remaining light-dependent effect is likely due to an off-target mechanism.
-
Pharmacological Blockade Control: Pre-incubate the cells with a known, highly selective, and non-photoswitchable blocker of the target K+ channel. If the effect of this compound is still observed, it suggests an off-target mechanism.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for validating this compound effects.
References
common issues with DAD dichloride solubility and precipitation
Welcome to the technical support center for DAD Dichloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility and precipitation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a third-generation photoswitchable molecule. It functions as a blocker of voltage-gated potassium (K+) channels and is utilized in visual function research and other photopharmacology applications. Its chemical formula is C₂₆H₄₂Cl₂N₆O. As a photoswitch, its conformation and, consequently, its biological activity can be controlled by light.
Q2: What are the general solubility characteristics of this compound?
As with many organic photoswitches, this compound is inherently lipophilic due to its extended aromatic system.[1] This means it generally exhibits poor solubility in aqueous solutions. To achieve a working concentration in biological buffers, a stock solution is typically prepared in an organic solvent, which is then diluted into the aqueous experimental medium.
Q3: In which organic solvents can I dissolve this compound?
Q4: Can I dissolve this compound directly in water or biological buffers?
Direct dissolution in water or aqueous buffers is generally not recommended and is likely to be challenging due to the compound's lipophilic nature.[1][4] Some similar compounds can be dissolved in water, but this often depends on the specific salt form (e.g., formate salts may be more soluble than trifluoroacetate salts).[3] If direct aqueous dissolution is attempted, sonication may be required.
Q5: What can cause this compound to precipitate?
Precipitation of this compound commonly occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. This is due to the significant change in solvent polarity, which can cause the compound to crash out of the solution. Other factors that can influence precipitation include the final concentration, the pH and composition of the buffer, and the temperature.
Q6: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound in an organic solvent such as DMSO should be aliquoted and stored at -20°C or -80°C in the dark with a desiccant to prevent degradation from moisture and light.[3] It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guides
Guide: Unexpected Precipitation of this compound During Dilution
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues when preparing working solutions of this compound.
Troubleshooting Workflow for this compound Precipitation
References
- 1. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Photochromic Potassium Channel Blockers: Design and Electrophysiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
Technical Support Center: Improving the Photostability of DAD Dichloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the photostability of DAD dichloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is photostability and why is it important for this compound?
A1: Photostability refers to the ability of a substance to resist degradation when exposed to light. For a compound like this compound, which may be a photosensitive molecule, exposure to light during experiments can lead to its decomposition. This degradation can result in the loss of active compound, the formation of impurities, and consequently, inaccurate and unreliable experimental results. Ensuring the photostability of this compound is crucial for maintaining the integrity and reproducibility of your research. The intrinsic photostability characteristics of new active substances should be evaluated to demonstrate that light exposure does not result in unacceptable change.[1]
Q2: What are the common signs of this compound photodegradation?
A2: Signs of photodegradation can include a change in the color or appearance of the solution, a decrease in the expected concentration of this compound over time as measured by techniques like HPLC, and the appearance of new peaks in your analytical chromatogram, indicating the formation of degradation products.
Q3: What environmental factors can influence the photostability of this compound?
A3: Several environmental factors can accelerate the photodegradation of this compound. These primarily include:
-
Wavelength and Intensity of Light: Shorter wavelengths of light (e.g., UV light) are generally more energetic and more likely to cause degradation than longer wavelengths (e.g., visible light). Higher light intensity will also increase the rate of degradation.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including photodegradation pathways.[2]
-
Presence of Oxygen: For many organic molecules, the presence of oxygen can lead to photo-oxidative degradation.
-
Solvent: The type of solvent used can influence the stability of the compound. Some solvents can promote degradation or contain impurities that act as photosensitizers.
Q4: Are there any chemical agents that can help improve the photostability of this compound?
A4: Yes, various chemical additives, often called stabilizers, can be used to improve photostability. These can include:
-
Antioxidants: To prevent photo-oxidation, antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherols can be added to the formulation.
-
Quenchers: These molecules can deactivate the excited state of the photosensitive compound before it has a chance to degrade.
-
UV Absorbers: Compounds that absorb UV light, such as benzophenones or oxybenzone, can be used to shield this compound from harmful radiation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution. | 1. High intensity of ambient light. 2. Use of a solvent that promotes degradation. 3. Presence of photosensitizing impurities. | 1. Conduct experiments under low-light conditions or use amber-colored glassware/vials to block UV light. 2. Test the stability of this compound in a range of high-purity solvents to identify a more suitable one. 3. Ensure all glassware is scrupulously clean and use high-purity reagents. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | 1. Photodegradation of this compound into byproducts. | 1. Compare chromatograms of light-exposed and light-protected samples to confirm if the new peaks are due to photodegradation. 2. Attempt to identify the degradation products to understand the degradation pathway. |
| Inconsistent results between experimental repeats. | 1. Variable light exposure between experiments. 2. Inconsistent storage of stock solutions. | 1. Standardize the lighting conditions for all experiments. 2. Store all this compound stock solutions protected from light, for example, by wrapping containers in aluminum foil and storing them in the dark. Consider storing at a lower temperature to improve chemical stability.[2] |
Experimental Protocols
Protocol 1: Basic Photostability Assessment of this compound
This protocol provides a fundamental method for assessing the photostability of this compound in a specific solvent.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into two sets of clear and two sets of amber-colored vials. One clear and one amber set will be the "light-exposed" samples, and the other two will be the "light-protected" controls.
-
Light Exposure:
-
Place the "light-exposed" samples in a photostability chamber with a controlled light source (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Wrap the "light-protected" control samples in aluminum foil and place them in the same chamber to ensure the same temperature conditions.
-
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the concentration of this compound in the light-exposed samples to the light-protected controls at each time point to determine the extent of photodegradation.
Data Presentation
Table 1: Illustrative Photostability Data for this compound in Different Solvents
| Solvent | Initial Concentration (µg/mL) | Concentration after 8h Light Exposure (µg/mL) | % Degradation |
| Methanol | 100.2 | 85.1 | 15.1% |
| Acetonitrile | 100.5 | 95.3 | 5.2% |
| Dichloromethane | 99.8 | 72.4 | 27.5% |
| DMSO | 101.0 | 98.9 | 2.1% |
Table 2: Effect of Stabilizers on this compound Photostability in Methanol
| Stabilizer (Concentration) | Initial this compound Conc. (µg/mL) | This compound Conc. after 8h Light Exposure (µg/mL) | % Degradation |
| None (Control) | 100.2 | 85.1 | 15.1% |
| Ascorbic Acid (0.1%) | 99.9 | 96.2 | 3.7% |
| BHT (0.05%) | 100.1 | 94.5 | 5.6% |
Visualizations
Diagram 1: General Photodegradation Pathway
This diagram illustrates a simplified, hypothetical photodegradation pathway for a molecule like this compound.
Caption: A simplified model of photodegradation where this compound absorbs light to form an excited state, which can then either return to the ground state or react to form degradation products.
Diagram 2: Experimental Workflow for Photostability Testing
This diagram outlines the key steps in a typical photostability experiment.
Caption: A flowchart illustrating the major stages of a photostability assessment experiment, from sample preparation to data analysis.
References
Technical Support Center: Troubleshooting Inactive Compounds in Biological Assays
Introduction
This technical support center provides troubleshooting guidance for researchers who observe a lack of effect with a test compound in their biological assays. While this guide uses the placeholder "DAD dichloride" to illustrate common issues, the principles and methodologies described here are broadly applicable to any experimental compound that fails to elicit an expected biological response. The ambiguity surrounding a specific, universally recognized reagent named "this compound" necessitates a generalized approach to empower researchers to diagnose and resolve a range of potential experimental roadblocks.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing no effect in my cell viability assay. What are the most common reasons for this?
There are several potential reasons for a lack of compound activity. These can be broadly categorized into three areas: issues with the compound itself, problems with the experimental setup and protocol, or characteristics of the biological system being used. A systematic approach to troubleshooting is crucial to identify the root cause.
Q2: How can I be sure that my this compound is viable and active?
-
Compound Integrity: Verify the purity and identity of your compound. If possible, use a fresh stock of the compound. Purity can be assessed by methods such as HPLC or mass spectrometry.
-
Storage Conditions: Ensure the compound has been stored correctly according to the manufacturer's instructions.[1] Improper storage can lead to degradation.[1] Some compounds are sensitive to light, temperature, or moisture.
-
Solubility: Poor solubility is a common reason for a lack of activity.[2][3] Visually inspect your stock solution and final assay dilutions for any precipitation. If solubility is an issue, consider using a different solvent or a solubilizing agent, though be mindful that the solvent itself may have an effect on your cells.[2]
Q3: Could my assay conditions be the reason for the lack of effect?
-
Cell Line Authenticity and Passage Number: Confirm the identity of your cell line (e.g., by STR profiling). Using a high-passage-number cell line can lead to genetic drift and altered phenotypes, potentially affecting their response to the compound. It is recommended to use cells within an optimal passage range.[1]
-
Cell Health and Seeding Density: Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment. Inconsistent seeding density can lead to variable results.
-
Incubation Time and Concentration: The concentration range and incubation time may not be optimal for observing an effect. It is advisable to perform a dose-response and time-course experiment with a wide range of concentrations and several time points.
-
Reagent Quality: Ensure all media, sera, and assay reagents are not expired and have been stored correctly.
Q4: What are the essential controls I should include in my experiment?
Proper controls are critical to interpret your results accurately.[4][5]
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent used to dissolve your compound. This helps to determine if the solvent itself has any effect on the cells.[6]
-
Positive Control: A known compound that induces the expected effect in your assay. This confirms that your assay is working as expected.[5]
-
Untreated Control: Cells that are not exposed to any treatment. This serves as a baseline for cell health and growth.
-
Media/Blank Control: Wells containing only the assay medium without cells. This is used for background subtraction in many plate-based assays.[6]
Troubleshooting Guide: A Step-by-Step Workflow
If you are observing no effect from your compound, follow this logical troubleshooting workflow to identify the potential issue.
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of a new compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]
Materials:
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO) or another appropriate solvent
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Adherent cells in logarithmic growth phase
-
Positive control compound (e.g., doxorubicin)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, the positive control, or the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Interpretation and Controls Summary
Properly analyzing your controls is key to understanding your results.
| Control Type | Purpose | Expected Result | Observed Result (Troubleshooting) | Possible Implication of Aberrant Result |
| Untreated Cells | Baseline cell viability | High absorbance | Low absorbance | Cell culture is unhealthy or contaminated. |
| Vehicle Control | To test for solvent toxicity | High absorbance (similar to untreated) | Low absorbance | The solvent is toxic to the cells at the concentration used. |
| Positive Control | To confirm assay functionality | Low absorbance (indicating cell death) | High absorbance | The assay is not working correctly (e.g., reagent failure). |
| Media Blank | Background absorbance | Very low absorbance | High absorbance | Contamination of media or issue with the plate reader. |
Hypothetical Signaling Pathway for this compound
To understand why a compound may not be working, it is helpful to visualize its potential mechanism of action. The following diagram illustrates a generic signaling pathway that a hypothetical "this compound" might modulate. A failure at any point in this cascade could result in a lack of a downstream effect.
This diagram illustrates that a lack of effect could be due to the compound's inability to reach its target, the absence or mutation of the target receptor, a non-functional downstream signaling pathway, or the selection of an inappropriate endpoint or timepoint for measuring the cellular response.
References
- 1. platypustech.com [platypustech.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlykitchen.sspnet.org [scholarlykitchen.sspnet.org]
- 5. lantsandlaminins.com [lantsandlaminins.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
troubleshooting guide for DAD dichloride in electrophysiology recordings
This guide provides troubleshooting assistance for researchers encountering issues related to "DAD dichloride" in their electrophysiology experiments. The term "DAD" can refer to two distinct topics in this context: the chemical compound This compound , a photosensitive potassium channel blocker, or the electrophysiological phenomenon of Delayed Afterdepolarizations (DADs) . This guide is structured to address both possibilities.
Section 1: Troubleshooting the Chemical Compound "this compound"
This compound is identified as a third-generation photoelectric switch that functions as a potassium (K+) channel blocker. Its photosensitive nature allows for the light-induced modulation of neuronal activity, making it a tool for specific research applications in visual function and beyond.
Frequently Asked Questions (FAQs) for this compound
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
A1: this compound is a chemical compound that acts as a photosensitive potassium (K+) channel blocker.[1] In the context of electrophysiology, it is used to modulate the electrical activity of neurons by blocking K+ channels in a light-dependent manner. This allows for precise temporal control over neuronal firing, which is particularly useful in studies of visual function and neural circuits.[1]
Q2: My this compound solution doesn't seem to be effective. What are the common reasons for a lack of effect?
A2: A lack of effect from your this compound solution can stem from several issues:
-
Improper Solution Preparation: Ensure the compound is fully dissolved in the appropriate solvent at the correct concentration. Refer to the manufacturer's guidelines for solubility information.
-
Degradation of the Compound: As a photosensitive molecule, this compound may degrade if not stored correctly. It should be kept in a light-protected container and at the recommended temperature.
-
Incorrect Wavelength of Light: The "photoelectric switch" functionality implies that a specific wavelength of light is required to activate or deactivate its channel-blocking properties. Ensure you are using the correct light source and wavelength as specified by the manufacturer.
-
Inappropriate Cell Type or Channel Subtype: this compound may be specific for certain types of potassium channels. The cell type you are using may not express the susceptible channels.
Q3: I am observing significant phototoxicity in my preparations when using this compound. How can I minimize this?
A3: Phototoxicity is a common concern with photosensitive compounds. To mitigate this:
-
Reduce Light Intensity and Duration: Use the minimum light intensity and exposure time necessary to achieve the desired effect.
-
Optimize Wavelength: Use a specific wavelength of light for activation to avoid broader spectrum light that can be more damaging to cells.
-
Use Antioxidants: Supplementing your recording solutions with antioxidants like ascorbic acid may help to reduce phototoxic effects.
-
Control Temperature: Ensure your preparation is not overheating during light application.
Q4: The effect of this compound is not reversible in my experiments. What could be the cause?
A4: If the effect of this compound is not reversing as expected after the removal of the light stimulus, consider the following:
-
Irreversible Binding: At high concentrations or with prolonged light exposure, the compound may be binding irreversibly to the potassium channels or causing permanent changes to the cell membrane.
-
Photochemical Byproducts: The light activation may be producing byproducts that have a persistent effect on the cell.
-
Cellular Health: The experimental conditions may have compromised the health of the cell, preventing it from returning to its baseline state.
Quantitative Data Summary for this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂Cl₂N₆O | [1] |
| Molecular Weight | 525.56 g/mol | [1] |
| Appearance | Solid | [1] |
Experimental Protocol: Preparation and Application of this compound
-
Stock Solution Preparation:
-
Due to its photosensitive nature, prepare the stock solution under dim red light.
-
Dissolve this compound powder in the recommended solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, light-proof tubes and store at -20°C or as recommended by the manufacturer.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in your extracellular recording solution to the desired final concentration. It is crucial to determine the optimal concentration for your specific cell type and experimental question, starting with a low concentration and titrating up.
-
-
Application to the Preparation:
-
Bath apply the working solution to your electrophysiology preparation. Allow sufficient time for the compound to diffuse and bind to the channels.
-
Ensure the preparation is shielded from ambient light until you are ready to apply the light stimulus.
-
-
Photostimulation:
-
Use a light source with a specific and controlled wavelength, as recommended for this compound.
-
Apply the light stimulus for a defined duration and intensity.
-
Monitor the electrophysiological response during and after the light application.
-
Diagram: Experimental Workflow for this compound
Caption: Workflow for using this compound in electrophysiology.
Section 2: Troubleshooting Delayed Afterdepolarizations (DADs)
Delayed Afterdepolarizations (DADs) are transient, abnormal depolarizations of the cell membrane that occur after the completion of an action potential.[2][3] They are primarily caused by an overload of intracellular calcium, which leads to the activation of an inward current, primarily through the sodium-calcium exchanger (NCX).[2][4]
Frequently Asked Questions (FAQs) for DADs
Q1: I am not observing any DADs in my recordings. How can I induce them?
A1: The induction of DADs is dependent on creating a state of intracellular calcium overload. Common methods include:
-
Pharmacological Induction: Application of agents such as catecholamines (e.g., isoproterenol), digitalis compounds (e.g., acetylstrophanthidin), or caffeine can promote DADs.[5][6]
-
High-Frequency Pacing: Pacing the cell at a high frequency can lead to an accumulation of intracellular calcium, facilitating the generation of DADs.[7]
-
Elevated Extracellular Calcium: Increasing the concentration of calcium in the extracellular solution can also enhance the likelihood of DADs.[7]
Q2: How can I distinguish DADs from other electrical artifacts in my recordings?
A2: Distinguishing true DADs from artifacts is critical for accurate interpretation.
-
Timing: DADs occur after the full repolarization of the action potential.[3]
-
Calcium Dependence: The amplitude of DADs should be sensitive to manipulations of intracellular calcium. Applying a calcium chelator intracellularly should reduce or abolish DADs.
-
NCX Dependence: Blocking the sodium-calcium exchanger (e.g., with benzamil or by removing extracellular sodium) should eliminate DADs.[6]
-
Reproducibility: DADs should be consistently elicited by a preceding action potential or a train of action potentials.
Q3: The amplitude of my recorded DADs is highly variable. What factors could be contributing to this?
A3: Variability in DAD amplitude can be influenced by several factors:
-
Pacing Frequency: The amplitude of DADs is often dependent on the frequency and duration of the preceding stimulation.
-
Cellular Health: A decline in the health of the cell can affect its ability to handle calcium, leading to inconsistent DADs.
-
Temperature: Temperature can affect the kinetics of ion channels and transporters involved in DAD generation. Maintain a stable temperature throughout your experiment.
-
Drug Concentration: If using a pharmacological agent to induce DADs, ensure its concentration is stable in the bath.
Q4: My DADs are reaching threshold and triggering action potentials. How can I study the subthreshold DADs without triggering activity?
A4: To study subthreshold DADs, you can try to reduce their amplitude by:
-
Lowering the concentration of the inducing agent.
-
Decreasing the frequency of pacing.
-
Partially blocking the sodium-calcium exchanger.
-
Slightly hyperpolarizing the cell's resting membrane potential.
Quantitative Data Summary for DAD Induction
| Inducing Agent | Typical Concentration Range | Effect | Source |
| Isoproterenol | 10⁻⁹ M - 10⁻⁶ M | Induces DADs via β-adrenergic stimulation | [6] |
| Phenylephrine | 10⁻⁸ M - 10⁻⁶ M | Prolongs action potential but may not induce DADs alone | [6] |
| Acetylstrophanthidin | (Therapeutic to toxic levels) | Induces DADs, particularly in M cells and Purkinje fibers | [5] |
| Norepinephrine | 1 µmol/L | Elicits transient inward currents and DADs | [4] |
Experimental Protocol: Induction and Recording of DADs
-
Cell Preparation: Prepare your cells (e.g., isolated cardiomyocytes) as per your standard protocol.
-
Baseline Recording:
-
Obtain a stable whole-cell patch-clamp recording.
-
Record baseline activity at a physiological pacing frequency (e.g., 1 Hz).
-
-
DAD Induction:
-
Introduce the DAD-inducing agent (e.g., isoproterenol) into the extracellular solution.
-
Alternatively, or in combination, increase the pacing frequency.
-
-
Data Acquisition:
-
Record the membrane potential in current-clamp mode.
-
Observe for the appearance of depolarizations following the action potential repolarization.
-
-
Troubleshooting and Verification:
-
If DADs are not observed, increase the concentration of the inducing agent or the pacing frequency.
-
To confirm the recorded events are DADs, apply an NCX inhibitor or a calcium chelator and observe for the abolishment of the afterdepolarizations.
-
Diagram: Signaling Pathway of DAD Formation
Caption: Mechanism of Delayed Afterdepolarization (DAD) formation.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. droracle.ai [droracle.ai]
- 3. Afterdepolarization - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Drug-induced afterdepolarizations and triggered activity occur in a discrete subpopulation of ventricular muscle cells (M cells) in the canine heart: quinidine and digitalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms underlying early and delayed afterdepolarizations induced by catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Accurately Determining the Effective Dose of "DAD Dichloride"
Disclaimer: The term "DAD dichloride" is a non-specific chemical identifier. Our initial search has identified several distinct compounds that could be referred to by a similar name, each with vastly different properties and applications. To provide you with the most accurate and relevant technical guidance, it is crucial to first identify the specific "this compound" you are working with.
This guide provides an overview of the most common "dichloride" compounds found in research and development and outlines the general principles for determining their effective dose. Please use the information below to identify your compound of interest and then consult the specific guidance for that substance.
Frequently Asked Questions (FAQs)
Q1: I am trying to determine the effective dose of "this compound." Which compound is this?
A1: "this compound" is not a standard chemical name. Based on our database, you may be referring to one of the following:
-
Radium-223 Dichloride: A radiopharmaceutical used in cancer therapy.
-
Paraquat Dichloride: A widely used herbicide with known toxicity.
-
Diallyl Disulfide (DADS): While not a dichloride, it is sometimes studied in similar contexts and the acronym could be a source of confusion.
-
1,2-Dichloroethane (DCE): An industrial solvent and chemical intermediate.
The experimental approach to determine the "effective dose" will be fundamentally different for each of these substances. For a therapeutic agent like Radium-223 dichloride, the "effective dose" relates to its therapeutic efficacy with acceptable toxicity. For a substance like Paraquat dichloride, the focus is on determining toxic doses and safe exposure limits.
To proceed, please confirm the full chemical name or CAS number of the compound you are investigating.
Troubleshooting Guide: Identifying Your "this compound"
Use the following decision-making workflow to help identify your compound and navigate to the appropriate guidance.
Caption: Workflow to identify the specific "this compound".
Overview of Potential "this compound" Compounds
Radium-223 Dichloride
-
Primary Application: A radiopharmaceutical for the treatment of bone metastases in patients with castration-resistant prostate cancer.[1][2]
-
Mechanism of Action: Radium-223 is an alpha-emitting isotope that mimics calcium and is selectively taken up in areas of high bone turnover, such as bone metastases.[2] The high-energy, short-range alpha particles induce double-strand DNA breaks in adjacent tumor cells, leading to cell death with minimal damage to surrounding healthy tissue.[2]
-
Determining Effective Dose: The effective dose is determined through clinical trials (Phase I, II, and III) that assess pharmacokinetics, biodistribution, safety, and efficacy at escalating doses.[1][3][4] The goal is to find a dose that maximizes the therapeutic effect (e.g., prolonging survival, reducing bone pain) while maintaining an acceptable safety profile.[2]
| Pharmacokinetic Parameters of Radium-223 Dichloride in Humans | |
| Time Point | Median % of Injected Activity Remaining in Plasma |
| End of Infusion | 14% (Range: 9-34%)[1][3] |
| 4 hours post-infusion | 2% (Range: 1.6-3.9%)[1][3] |
| 24 hours post-infusion | 0.5% (Range: 0.4-1.0%)[1][3] |
-
Experimental Workflow for Dose Determination:
Caption: Clinical trial workflow for Radium-223 Dichloride.
Paraquat Dichloride
-
Primary Application: A non-selective contact herbicide.[5][6]
-
Mechanism of Action: Paraquat acts as an oxidant that interferes with electron transfer during photosynthesis in plants.[5] In humans and animals, it is highly toxic and causes cellular damage through the production of reactive oxygen species (ROS), with the lungs, kidneys, and liver being the primary target organs.[5][7]
-
Determining Effective (Toxic) Dose: The "effective dose" in this context refers to the dose that causes a specific toxic effect. This is determined through toxicological studies in animal models and analysis of human exposure data.
-
Key Experimental Data: Animal studies are used to establish dose-response relationships for various toxic endpoints. For example, studies in mice have investigated the neurotoxic effects of different doses of paraquat.[8]
-
| Example Animal Study with Paraquat Dichloride | |
| Animal Model | C57BL/6J male mice[8] |
| Doses Administered | 10, 15, or 25 mg/kg/week[8] |
| Route of Administration | Intraperitoneal injection[8] |
| Primary Outcome Measured | Neurotoxicity and pharmacokinetics[8] |
-
General Workflow for Toxicological Assessment:
Caption: Workflow for assessing the toxicity of Paraquat.
Once you have identified the specific "this compound" you are working with, we can provide a more detailed technical support guide, including specific experimental protocols, in-depth data analysis, and troubleshooting for common issues encountered during dose determination experiments.
References
- 1. Phase I pharmacokinetic and biodistribution study with escalating doses of ²²³Ra-dichloride in men with castration-resistant metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Radium Ra-223 Dichloride? [synapse.patsnap.com]
- 3. Phase I pharmacokinetic and biodistribution study with escalating doses of 223Ra-dichloride in men with castration-resistant metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paraquat - Wikipedia [en.wikipedia.org]
- 6. Paraquat | C12H14N2+2 | CID 15939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Paraquat: The Poison Potion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic, neurochemical, stereological and neuropathological studies on the potential effects of paraquat in the substantia nigra pars compacta and striatum of male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of DAD dichloride and how to avoid them
Disclaimer: The term "DAD Dichloride" is not a standard chemical nomenclature. This guide assumes it refers to a member of the D ialkyld imethylammonium D ichloride family, a common class of quaternary ammonium compounds. We will use Didecyldimethylammonium Chloride (DDAC) as a representative example throughout this document. The principles and methods described here are generally applicable to other similar long-chain quaternary ammonium compounds.
Frequently Asked Questions (FAQs)
Q1: What is Didecyldimethylammonium Chloride (DDAC) and what are its common applications?
A1: Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium compound used as an antiseptic, disinfectant, and biocide in a wide range of applications, from hospital and industrial cleaning to wood preservation and water treatment.[1] Its effectiveness stems from its ability to disrupt the cell membranes of a broad spectrum of bacteria, fungi, and viruses.[1][2]
Q2: How stable is DDAC under normal laboratory conditions?
A2: DDAC is chemically stable under standard ambient conditions of use and storage (room temperature, dry environment).[3][4][5] It is generally stable to hydrolysis in neutral, acidic, and basic conditions (pH 5-9).[6] However, it is incompatible with strong acids and oxidizing agents.[3]
Q3: What are the recommended storage and handling procedures for DDAC?
A3: To ensure the stability and safety of DDAC, follow these guidelines:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[5][7] Keep away from heat, sparks, and other ignition sources.[3]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3][7]
-
Incompatibilities: Avoid contact with strong acids and oxidizing agents.[3]
Q4: What are the primary degradation pathways for DDAC?
A4: The primary degradation pathways for DDAC are biological and photolytic.
-
Biodegradation: Certain microorganisms, such as Pseudomonas fluorescens, can degrade DDAC, typically using it as a carbon source.[8][9] The main pathway involves N-dealkylation, where the long alkyl chains are sequentially removed.[8]
-
Photodegradation: In the atmosphere, vapor-phase DDAC can be degraded by reaction with photochemically-produced hydroxyl radicals.[10] Combined Vacuum UV (VUV) and UV-C irradiation can also facilitate rapid degradation in aqueous solutions.[11] Under normal laboratory light, it is relatively stable.
Troubleshooting Guide
Issue 1: My DDAC solution appears to have lost its antimicrobial efficacy.
| Possible Cause | Troubleshooting Step |
| Microbial Contamination & Degradation | If your experimental setup (e.g., cell culture medium, environmental water sample) contains microorganisms, they may be degrading the DDAC.[8] Prepare fresh solutions and consider sterile filtering your DDAC stock solution if appropriate for your experiment. |
| Incompatible Formulation | DDAC is a cationic surfactant and can be inactivated by anionic surfactants (e.g., many common soaps and detergents) or other negatively charged molecules in your medium. Review all components of your experimental solution for potential incompatibilities. |
| Incorrect Storage | Although stable, prolonged storage under improper conditions (e.g., exposure to high heat, incompatible materials) could potentially lead to degradation. Use a fresh, properly stored stock. |
| Adsorption to Surfaces | Quaternary ammonium compounds can adsorb to surfaces like glass, plastics, and organic matter (e.g., sludge, soil), reducing the effective concentration in solution.[6][12] Consider this possibility when designing your experiment and quantifying concentrations. |
Issue 2: I am observing unexpected peaks or a decrease in the parent peak during analytical quantification (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Sample Degradation | The sample may have been exposed to conditions causing degradation prior to analysis. This could be due to microbial activity in non-sterile samples or exposure to strong UV light.[8][11] Ensure samples are stored properly (e.g., refrigerated or frozen) and analyzed promptly. |
| Formation of Degradation Products | The unexpected peaks could be metabolites from biodegradation, such as decyldimethylamine or dimethylamine.[8] If using mass spectrometry, check for the corresponding masses of these potential degradation products. |
| Matrix Effects (LC-MS) | Components in your sample matrix can interfere with the ionization of DDAC, leading to signal suppression or enhancement. Prepare calibration standards in a matrix that matches your sample to correct for these effects. Run a matrix blank to check for interfering peaks. |
| Impure Standard or Reagent | Verify the purity of your DDAC standard and the cleanliness of your solvents and reagents. |
Data Presentation: Stability of DDAC
The following table summarizes the environmental persistence of DDAC under various conditions. Note that high persistence in the environment translates to high stability in controlled laboratory settings, barring specific degradation-inducing factors.
| Condition | System | Half-life | Reference |
| Aerobic Metabolism | Soil | 1,048 days | [6] |
| Hydrolysis | pH 5 Buffer | 368 days | [6] |
| Hydrolysis | pH 7 Buffer | 175 - 194 days | [6] |
| Hydrolysis | pH 9 Buffer | 506 days | [6] |
| Photodegradation | Air (Vapor-phase) | ~8 hours (estimated) | [10] |
| Photodegradation | Water (VUV/UVC) | 2 - 7 minutes | [11] |
Experimental Protocols
Protocol: Quantification of DDAC by HPLC-DAD (Diode Array Detector)
This protocol provides a general method for the quantification of DDAC. For official residue analysis, more sensitive methods like LC-MS/MS are typically required.[13][14][15] This method is suitable for checking the concentration of stock solutions or monitoring degradation in simpler matrices.
1. Materials and Reagents:
-
DDAC analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks.
3. Procedure:
-
Mobile Phase Preparation:
-
Standard Preparation:
-
Prepare a stock solution of 1000 µg/mL DDAC in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dilute your experimental sample with the mobile phase to fall within the calibration range.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
DAD Wavelength: Monitor at 210 nm and 260 nm. Quaternary ammonium compounds lack a strong chromophore, so detection is in the low UV range.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: Return to 10% B and equilibrate
-
-
-
Analysis:
-
Inject the standards to create a calibration curve (Peak Area vs. Concentration).
-
Inject the samples.
-
Quantify the DDAC concentration in your samples by comparing their peak areas to the calibration curve.
-
Visualizations
A troubleshooting workflow for diagnosing loss of DDAC efficacy.
Conceptual biodegradation pathway of DDAC via N-dealkylation.
References
- 1. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. chem-on.com.sg [chem-on.com.sg]
- 4. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]
- 5. DIDECYLDIMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of quaternary ammonium biocides by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EURL | Single Residue Methods | Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) [eurl-pesticides.eu]
- 15. aesan.gob.es [aesan.gob.es]
- 16. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
Validation & Comparative
A Comparative Guide to the Specificity of DAD Dichloride for K+ Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Diethylamino-azo-diethylamino (DAD) dichloride, a third-generation photoswitchable potassium channel blocker, for its target K+ channels. In the following sections, we will objectively compare its performance with earlier generation photoswitches and traditional potassium channel blockers, supported by available experimental data. Detailed methodologies for the key experiments are also provided to aid in the replication and validation of these findings.
Introduction to DAD Dichloride
This compound is a synthetic, photochromic ligand designed to modulate the activity of voltage-gated potassium (Kv) channels in response to light. As a "photoswitch," its molecular configuration, and therefore its biological activity, can be reversibly altered by different wavelengths of light. In its more stable trans isomeric form, which exists in darkness or under green light (e.g., 500 nm), DAD acts as a blocker of Kv channels. Upon exposure to ultraviolet or blue light (e.g., 380-460 nm), it converts to the less stable cis isomer, which has a reduced affinity for the channel, leading to its unblocking. This property makes DAD a valuable tool for the precise spatiotemporal control of neuronal activity, with potential therapeutic applications in vision restoration for degenerative retinal diseases.
Comparative Analysis of K+ Channel Blocker Specificity
The ideal ion channel modulator exhibits high specificity for its target channel, minimizing off-target effects on other ion channels that can lead to undesirable side effects. Here, we compare the specificity of DAD with its predecessors, AAQ and DENAQ, as well as with classic, non-photoswitchable K+ channel blockers.
Data Presentation: Quantitative Comparison of K+ Channel Blocker Specificity
| Compound | Target Channel(s) | IC50 / Ki (Active State) | IC50 / Ki (Inactive State) | Off-Target Activity (Qualitative) | Reference |
| DAD | Voltage-gated K+ channels (Kv) | Data not available | Data not available | Primarily targets Kv channels; detailed selectivity profile not published. | [1] |
| AAQ chloride | Voltage-gated K+ channels (Kv) | 2 µM (trans-isomer, 500 nm) | 64 µM (cis-isomer, 380 nm) | Minimal activity at Nav1.2 and L-type Ca2+ channels. | [2] |
| DENAQ | Voltage-gated K+ channels (Kv) | Data not available | Data not available | Confers light sensitivity on voltage-gated ion channels. | [3] |
| 4-Aminopyridine (4-AP) | Broad-spectrum Kv channel blocker | ~100-200 µM for various Kv channels | Not applicable | Can affect multiple Kv channel subtypes. | [4] |
| Tetraethylammonium (TEA) | Non-selective K+ channel blocker | ~0.1-1 mM for various K+ channels | Not applicable | Blocks a wide range of K+ channels, including some Ca2+-activated K+ channels. | [5] |
Note: The lack of publicly available, quantitative selectivity data for DAD highlights a current gap in the literature and underscores the need for further characterization of this promising compound.
Signaling Pathway and Experimental Workflow
To understand how DAD's specificity is validated, it is essential to visualize the underlying molecular interactions and the experimental process used for its characterization.
Caption: Mechanism of DAD-mediated photoswitching of K+ channel activity.
Caption: Workflow for determining ion channel blocker specificity.
Experimental Protocols
The gold standard for characterizing the specificity of an ion channel modulator like DAD is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion flow through channels in the membrane of a single cell.
Objective: To determine the inhibitory concentration (IC50) of DAD on a specific K+ channel subtype and to assess its effects on other ion channels (e.g., Na+, Ca2+, Cl-).
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells)
-
Cell culture reagents
-
Plasmids for transfection of ion channel subunits
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
-
Internal and external recording solutions
-
This compound and other test compounds
Methodology:
-
Cell Preparation:
-
HEK293 cells are cultured under standard conditions.
-
Cells are transiently transfected with plasmids encoding the specific ion channel subunits of interest (e.g., Kv1.3, Nav1.5, Cav1.2). A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition and is brought into contact with a transfected cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by gentle suction, establishing the "whole-cell" configuration, which allows for control of the membrane potential and recording of the total current across the cell membrane.
-
-
Voltage-Clamp Protocol:
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
To elicit K+ currents, the membrane is depolarized to a series of test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).
-
The resulting outward K+ currents are recorded.
-
-
Drug Application and Specificity Testing:
-
A baseline recording of the ion channel currents is established.
-
This compound is applied to the cell at various concentrations through a perfusion system.
-
For photoswitchable compounds like DAD, the cell is illuminated with the appropriate wavelengths of light to activate (trans-isomer) and inactivate (cis-isomer) the drug.
-
The effect of each concentration on the current amplitude is measured.
-
To test for specificity, the same protocol is repeated on cells expressing other ion channels (e.g., voltage-gated sodium, calcium, or chloride channels).
-
-
Data Analysis:
-
The peak current amplitude at a specific test potential is measured before and after drug application.
-
The percentage of current inhibition is calculated for each concentration of the compound.
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the drug concentration.
-
The IC50 value, the concentration at which the drug inhibits 50% of the channel activity, is determined by fitting the dose-response curve with the Hill equation.
-
Conclusion
This compound represents a significant advancement in the field of photopharmacology, offering precise optical control over potassium channel activity. While qualitative data suggests a primary action on voltage-gated potassium channels, a comprehensive, quantitative assessment of its specificity across a broad range of ion channel subtypes is necessary to fully validate its utility and predict potential off-target effects. The detailed experimental protocols provided in this guide offer a clear framework for conducting such validation studies. Further research in this area will be crucial for the translation of DAD and similar photoswitchable molecules into clinical applications.
References
- 1. Photochromic potassium channel blockers: design and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azobenzene/Tetraethyl Ammonium Photochromic Potassium Channel Blockers: Scope and Limitations for Design of Para-Substituted Derivatives with Specific Absorption Band Maxima and Thermal Isomerization Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to DAD Dichloride and Other Potassium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DAD dichloride, a third-generation photoswitchable potassium channel blocker, with other conventional potassium channel blockers. The information is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction to this compound
DAD (diethylamino-azobenzene-diethylamine) dichloride is a photoswitchable ion channel blocker that specifically targets voltage-gated potassium channels. As a third-generation photoswitch, it can be activated by visible light, offering precise spatiotemporal control over neuronal activity.[1] Its uncharged form allows it to cross biological membranes, a key feature for its application in research and potential therapeutic contexts, most notably in the restoration of visual function in degenerative retinal diseases.[1] this compound is structurally related to other photoswitchable blockers like DENAQ and QAQ.
Mechanism of Action: A Tale of Two States
The unique characteristic of this compound is its ability to exist in two isomeric states, trans and cis, which can be reversibly interconverted using light of specific wavelengths. Each state exhibits a different affinity for the potassium channel, allowing for the light-dependent modulation of ion flow. This contrasts with traditional potassium channel blockers, which exhibit a constant blocking activity.
Signaling Pathway of Potassium Channel Blockade
Potassium channels are crucial for regulating neuronal excitability by controlling the repolarization phase of the action potential. Blockade of these channels leads to a prolongation of the action potential, thereby increasing the excitability of the neuron.
Caption: Signaling pathway of potassium channel blockade.
Comparative Analysis of Potassium Channel Blockers
A direct quantitative comparison of this compound with traditional blockers is challenging due to the limited availability of public data on its IC50 values and selectivity for various potassium channel subtypes. The focus of existing research has been on its photoswitchable properties and in vivo applications. However, a qualitative comparison of its mechanism alongside quantitative data for well-established blockers provides valuable insights.
| Feature | This compound | Tetraethylammonium (TEA) | 4-Aminopyridine (4-AP) |
| Mechanism of Action | Photoswitchable block of voltage-gated K+ channels. Activity is dependent on light-induced isomerization. | Non-selective block of potassium channels by physically occluding the pore. | Blocks voltage-gated potassium channels, with some selectivity for Kv1 family channels.[2][3] |
| Mode of Activation | Light (visible spectrum) | Constitutively active | Constitutively active |
| Temporal Control | High (milliseconds) | Low | Low |
| Spatial Control | High (micrometer scale) | Low | Low |
| Selectivity | Not extensively characterized in public literature. | Non-selective for many K+ channel subtypes. | Preferentially blocks some Kv channel subtypes, but is not highly selective.[2] |
| IC50 Values | Data not readily available in public literature. | mM range for many Kv channels. | µM to mM range depending on the Kv channel subtype.[2] |
| Key Applications | Research tool for optogenetics, potential for vision restoration. | Broadly used as a research tool to study potassium channel function. | Symptomatic treatment of multiple sclerosis.[4] |
Experimental Protocols
The following are generalized protocols for the characterization of potassium channel blockers. Specific parameters may need to be optimized for this compound and other photoswitchable compounds.
Electrophysiological Recording of Potassium Channel Currents
Objective: To measure the effect of a compound on the currents flowing through specific potassium channels expressed in a cellular system.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transfected with the specific potassium channel subtype of interest.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Solution Preparation: The intracellular (pipette) solution and extracellular (bath) solution are prepared with appropriate ionic compositions. The compound to be tested is dissolved in the extracellular solution at various concentrations.
-
Data Acquisition: Voltage steps are applied to the cell to elicit potassium channel currents, which are recorded in the absence and presence of the test compound. For photoswitchable compounds like this compound, the cell is illuminated with light of specific wavelengths to induce isomerization.
-
Data Analysis: The recorded currents are analyzed to determine the percentage of channel inhibition at each compound concentration.
Caption: Experimental workflow for electrophysiological recording.
Determination of IC50 Values
Objective: To determine the concentration of a compound that causes 50% inhibition of the potassium channel current.
Methodology:
-
Concentration-Response Curve: Following the electrophysiology protocol, the percentage of current inhibition is measured for a range of compound concentrations.
-
Data Fitting: The data is plotted as percentage inhibition versus compound concentration and fitted to a dose-response curve (e.g., the Hill equation).
-
IC50 Calculation: The IC50 value is calculated from the fitted curve. For photoswitchable compounds, IC50 values should be determined for both the trans and cis states.
Conclusion
This compound represents a novel tool in the study of potassium channels, offering unprecedented temporal and spatial control over their activity. While its photoswitchable nature provides significant advantages for specific research applications, particularly in optogenetics and for potential therapeutic strategies requiring precise targeting, its broader pharmacological profile in comparison to traditional, non-photoswitchable blockers is not yet fully characterized in publicly available literature.
Traditional blockers like TEA and 4-AP, while lacking the precision of photoswitchable compounds, are well-characterized and serve as invaluable tools for the general study of potassium channel function and have established therapeutic applications. The choice of a potassium channel blocker will ultimately depend on the specific requirements of the research or clinical application. Further quantitative studies on the selectivity and potency of this compound across a range of potassium channel subtypes will be crucial for a more comprehensive comparison and for unlocking its full potential in research and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Kv1 potassium channels in regulating dopamine release and presynaptic D2 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying the Effects of Diallyl Disulfide
Diallyl disulfide (DADS) is a principal organosulfur compound derived from garlic (Allium sativum) and is of significant interest to the scientific community for its potential health benefits, particularly its anti-cancer properties.[1][2] Rigorous investigation of its biological effects necessitates well-designed experiments with appropriate controls to ensure that observed outcomes are directly attributable to DADS. This guide provides a comparative overview of essential control experiments, alternative compounds, and detailed protocols relevant to studying the effects of DADS.
Part 1: Essential Control Experiments in DADS Research
To obtain valid and interpretable results in studies investigating DADS, a multi-faceted approach to controls is crucial. This typically involves the inclusion of negative and positive controls to establish a baseline and confirm assay validity, respectively.
Negative Controls: These are fundamental to attribute the observed effects to DADS.
-
Untreated Control: This group consists of cells or subjects that do not receive any treatment. It serves as the baseline for normal physiological or pathological states, against which the effects of the DADS treatment and the vehicle are compared.
-
Vehicle Control: Since DADS is an oil-soluble compound, it is often dissolved in a vehicle for administration, such as corn oil or dimethyl sulfoxide (DMSO).[3] The vehicle control group receives the same volume of the vehicle as the treatment group, without DADS. This is critical to ensure that the vehicle itself does not have a biological effect that could be misattributed to DADS.
Positive Controls: These are used to validate the experimental system and confirm that it can produce the expected effect.
-
Assay-Specific Positive Controls: For apoptosis assays, a known apoptosis-inducing agent like Doxorubicin, Staurosporine, or Camptothecin is often used as a positive control.[4][5] This confirms that the detection method (e.g., Annexin V staining) is working correctly. For cytotoxicity assays, a compound known to be toxic to the specific cell line can be used.
Table 1: Summary of Control Types for DADS Experiments
| Control Type | Purpose | Example |
| Negative | ||
| Untreated | Establish a baseline of normal cell function/behavior. | Cells in culture medium without any additions. |
| Vehicle | Isolate the effect of the solvent used to deliver DADS. | Cells treated with the same concentration of DMSO or corn oil used in the DADS-treated group.[3] |
| Positive | ||
| Apoptosis Inducer | Validate the functionality of an apoptosis detection assay. | Cells treated with Doxorubicin or Staurosporine.[4][6] |
| Cytotoxicity Inducer | Confirm that the cell viability assay can detect cell death. | Cells treated with a known cytotoxic agent for that cell line. |
Part 2: Performance Comparison: DADS vs. Alternative Compounds
The efficacy of DADS is often evaluated in comparison to other related organosulfur compounds or standard chemotherapeutic agents.
Comparison with Other Organosulfur Compounds
Garlic contains a variety of organosulfur compounds, including diallyl sulfide (DAS) and diallyl trisulfide (DATS).[1][7] Studies have shown that the number of sulfur atoms can influence the biological activity. For instance, in inhibiting the migration and invasion of colon cancer cells, the efficacy is in the order of DATS > DADS > DAS.[7]
Comparison with a Standard Chemotherapeutic Agent: Cisplatin
Cisplatin is a widely used chemotherapy drug. Research has explored the potential of DADS and DATS to enhance the efficacy of cisplatin and mitigate its side effects.[8][9] In some cancer cell lines, combining DATS with cisplatin has been shown to synergistically increase cytotoxicity and apoptosis compared to either agent alone.[10]
Table 2: Comparative Efficacy of DADS and Alternatives
| Compound/Combination | Cell Line | Effect Measured | Key Finding |
| DADS | Human Colon Cancer (colo 205) | Inhibition of Migration & Invasion | DADS is more effective than DAS but less effective than DATS in inhibiting cell migration and invasion.[7] |
| DATS | Human Colon Cancer (colo 205) | Inhibition of Migration & Invasion | DATS shows the highest inhibitory effect on migration and invasion among DAS, DADS, and DATS.[7] |
| DATS + Cisplatin (DDP) | Gastric Cancer (SGC7901) | Cytotoxicity (Inhibition Rate) | The combination of DATS and DDP significantly enhanced cytotoxicity compared to either drug alone.[10] |
| DATS + Cisplatin (DDP) | Lung Cancer Xenograft (NCI-H460) | Tumor Volume | The combination of DATS and DDP resulted in a greater decrease in tumor volume compared to DDP alone.[8] |
Part 3: Key Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are protocols for key assays used to study the effects of DADS.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment:
-
Untreated Control: Add only fresh culture medium.
-
Vehicle Control: Add the vehicle (e.g., DMSO) at the same final concentration as in the DADS-treated wells.
-
DADS Treatment: Add DADS at various concentrations.
-
Positive Control (Optional): Add a known cytotoxic agent.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Culture and Treatment: Culture cells and treat them with DADS, a vehicle control, and an untreated control as described above. A positive control treated with an apoptosis inducer (e.g., Staurosporine) should also be prepared.[12]
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[12]
Protocol 3: Western Blot for Apoptosis-Related Proteins (e.g., Caspase-3, Bcl-2)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[15]
-
Protein Extraction: Following treatment with DADS and controls, lyse the cells in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin).[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands can be quantified using densitometry software.
Part 4: Mandatory Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Caption: DADS can induce apoptosis by inhibiting the PI3K/Akt/mTOR pathway and modulating Bcl-2 family proteins.
Caption: A typical workflow includes setting up controls alongside DADS treatment before downstream analysis.
Caption: DADS is compared to related organosulfur compounds and standard chemotherapy drugs like cisplatin.
References
- 1. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Table 1. [Example compounds frequently used as positive controls to induce apoptosis]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Apoptosis Induction and Immunomodulating Activities of Nga-Kee-Mon (Perilla frutescens) Seed Extract [mdpi.com]
- 7. Diallyl sulfide, diallyl disulfide, and diallyl trisulfide inhibit migration and invasion in human colon cancer colo 205 cells through the inhibition of matrix metalloproteinase-2, -7, and -9 expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Diallyl trisulfide alleviates chemotherapy sensitivity of ovarian cancer via the AMPK/SIRT1/PGC1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of the mechanism for the combination of diallyl trisulfide and cisplatin against gastric cancer: a network pharmacology study and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of Chloride Channel Blockade: A Comparative Guide
For researchers in pharmacology and drug development, understanding the kinetics of drug-target interactions is paramount. The reversibility of an ion channel blocker is a critical determinant of its therapeutic potential and toxicological profile. This guide provides a comparative analysis of the reversibility of common chloride channel blockers, with a focus on the widely used but complex agent, 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). We present experimental data, detailed protocols for assessing reversibility, and visualizations of key signaling pathways involving chloride channels.
Comparison of Chloride Channel Blocker Reversibility
The reversibility of a channel blocker is often assessed by its washout rate. A readily reversible blocker will dissociate from its target quickly upon removal from the extracellular solution, leading to a rapid recovery of channel function. In contrast, an irreversible or slowly reversible blocker will remain bound for a prolonged period, or in some cases, form a covalent bond with the channel.
| Blocker | Target Channel(s) | Reversibility Characteristics | IC50/EC50 |
| DIDS | ClC-Ka, ClC-0, various other Cl⁻ channels | Slowly reversible to apparently irreversible. Inhibition of ClC-Ka is slowly reversible, while inhibition of ClC-0 by DIDS and its more potent pentameric hydrolysis product is irreversible within a 5-minute washout period.[1] The block can be voltage and time-dependent.[2] | ~100 µM for ClC-Ka[3][4][5] |
| DIDS Hydrolysis Products (Polythioureas) | ClC-ec1, ClC-Ka, ClC-0 | The inhibitory potency increases with oligomerization (dimer to pentamer). The pentamer is the most potent and its inhibition of ClC-0 is irreversible within 5 minutes of washing.[1] | Pentamer: ~0.5 µM for ClC-Ka[6] |
| NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) | Intracellular Cl⁻ channels, Intermediate-conductance outwardly rectifying (ICOR) Cl⁻ channels | Generally considered reversible.[7] | 0.9 µM for ICOR Cl⁻ channels, 42 µM for intracellular Cl⁻ channels.[7][8][9] |
| Phloretin | Intracellular Cl⁻ channels | Reversible. | 20 µM for intracellular Cl⁻ channels.[8][9] |
| Glibenclamide | Volume-sensitive outwardly rectifying (VSOR) Cl⁻ channels | Rapidly reversible.[10] | ~261 µM for VSOR Cl⁻ channels.[10] |
Experimental Protocols for Assessing Blocker Reversibility
The gold-standard technique for characterizing the kinetics of ion channel blockade is the patch-clamp method. This electrophysiological technique allows for the direct measurement of ion flow through channels in real-time.
Protocol 1: Whole-Cell Patch-Clamp for Assessing Reversibility
This protocol is used to measure the activity of the entire population of a specific chloride channel in a cell.
Objective: To determine the rate and extent of recovery of chloride current after the removal of a channel blocker.
Materials:
-
Cells expressing the chloride channel of interest.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution containing standard physiological ion concentrations.
-
Intracellular (pipette) solution mimicking the cell's cytoplasm.
-
Chloride channel blocker of interest.
-
Perfusion system for rapid exchange of the extracellular solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Initial Current Recording:
-
Apply a voltage protocol (e.g., a series of voltage steps) to elicit chloride currents and record the baseline activity.
-
-
Blocker Application:
-
Using the perfusion system, switch to an extracellular solution containing the blocker at a known concentration.
-
Continuously record the current as the blocker inhibits the channel activity until a steady-state block is achieved.
-
-
Washout and Recovery:
-
Switch the perfusion back to the control extracellular solution (without the blocker).
-
Continuously record the current during the washout period, observing the recovery of the channel activity. The duration of the washout can be varied to assess the completeness of reversibility.
-
-
Data Analysis:
-
Measure the amplitude of the chloride current before blocker application, during the steady-state block, and at various time points during the washout.
-
Plot the percentage of current recovery as a function of time to determine the washout kinetics (e.g., by fitting an exponential function to the recovery phase).
-
Protocol 2: Inside-Out Patch-Clamp for Single-Channel Analysis
This configuration allows for the study of individual ion channels and is particularly useful for investigating the mechanism of block.
Objective: To observe the effect of a blocker on the gating of a single chloride channel and its dissociation after washout.
Procedure:
-
Establish Cell-Attached Configuration: Follow steps 3a-c from the whole-cell protocol to form a GΩ seal.
-
Excise the Patch: Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.
-
Baseline Single-Channel Recording: Apply a constant holding potential and record the spontaneous opening and closing of single channels.
-
Blocker Application: Apply the blocker to the bath solution (which is in contact with the intracellular side of the channel).
-
Washout: Perfuse the chamber with a blocker-free solution to wash it away from the patch.
-
Data Analysis: Analyze the single-channel recordings to determine changes in open probability, mean open time, and mean closed time in the presence and absence of the blocker. The return to baseline activity during washout indicates reversibility at the single-molecule level.
Signaling Pathways and Experimental Workflows
Chloride channels are integral to numerous physiological processes. Their activity is often modulated by complex signaling cascades. Understanding these pathways is crucial for identifying potential drug targets and interpreting the effects of channel blockers.
Calcium-Activated Chloride Channel (CaCC) Signaling in Smooth Muscle
In smooth muscle cells, the activation of G-protein coupled receptors (GPCRs) by agonists like acetylcholine leads to an increase in intracellular calcium, which in turn activates CaCCs, causing membrane depolarization and muscle contraction.
Caption: Agonist-induced activation of CaCC in smooth muscle.
Experimental Workflow for Assessing Blocker Reversibility
The following diagram illustrates the logical flow of an experiment designed to assess the reversibility of a chloride channel blocker using whole-cell patch-clamp electrophysiology.
Caption: Workflow for assessing blocker reversibility.
Conclusion
The reversibility of a chloride channel blocker is a key characteristic that influences its pharmacological profile. While some blockers, such as NPPB, exhibit reversible binding, others like DIDS and its derivatives show slow and sometimes incomplete reversibility, which may be due to covalent modification or the formation of more potent, tightly binding oligomers. The experimental protocols outlined in this guide, particularly the patch-clamp technique, provide robust methods for quantifying the kinetics of blocker dissociation. A thorough understanding of both the reversibility of a compound and the signaling pathways in which its target channel is involved is essential for the development of novel and effective therapeutics.
References
- 1. Discovery of Potent CLC Chloride Channel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Calcium-Activated Chloride Channels in Myometrial and Vascular Smooth Muscle [frontiersin.org]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Patch Clamp Protocol [labome.com]
- 7. Chloride Channels and Transporters: Roles beyond Classical Cellular Homeostatic pH or Ion Balance in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effect of DIDS, NPPB, and phloretin on intracellular chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
A Comparative Analysis of the Inhibitory Efficacy of Diallyl Disulfide (DADS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the inhibitory constant (IC50) of Diallyl Disulfide (DADS), a key organosulfur compound derived from garlic, against various cancer cell lines. The performance of DADS is benchmarked against other known anticancer compounds, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The inhibitory effects of DADS and selected alternative compounds on the viability of various cancer cell lines are summarized below. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Diallyl Disulfide (DADS) | MCF-7 | Breast Cancer | 4 |
| MDA-MB-231 | Breast Cancer | 6 | |
| KPL-1 | Breast Cancer | 1.8 - 18.1 | |
| MKL-F | Breast Cancer | 1.8 - 18.1 | |
| PC-3 | Prostate Cancer | 40 | |
| Diallyl Trisulfide (DATS) | HCT-15 | Colon Cancer | 11.5 |
| DLD-1 | Colon Cancer | 13.3 | |
| Cisplatin | PC-3 | Prostate Cancer | 98.21 (µg/ml) |
| 5-Fluorouracil | PC-3 | Prostate Cancer | 146.1 (µg/ml) |
| Doxorubicin | PC-3 | Prostate Cancer | 38.91 (µg/ml) |
| Sulforaphane | MCF-7 | Breast Cancer | 11.9 - 54 |
| MDA-MB-231 | Breast Cancer | 11.3 - 115.7 |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of a compound's potency. The following is a generalized protocol for determining the IC50 of a compound like Diallyl Disulfide (DADS) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.
MTT Assay Protocol for IC50 Determination
1. Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, PC-3) in appropriate growth medium until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of Diallyl Disulfide in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of the DADS stock solution with culture medium to achieve a range of desired concentrations.
-
After the 24-hour incubation period, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DADS. Include a vehicle control (medium with DMSO but no DADS) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability, which can be determined from the dose-response curve using non-linear regression analysis.[1][2][3]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Diallyl Disulfide and a typical experimental workflow for determining its IC50 value.
References
Unraveling the Selectivity of DAD Dichloride: A Comparative Guide to Ion Channel Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive analysis of the cross-reactivity of DAD dichloride, a third-generation photoelectric switch and potassium channel blocker, with other major ion channel families.
While this compound is primarily recognized for its inhibitory action on potassium (K+) channels, crucial for its application in visual function research, a thorough assessment of its interactions with other ion channels is essential for a complete pharmacological profile.[1] This guide synthesizes the available data on the cross-reactivity of this compound, presenting a comparative overview of its effects on sodium (Na+), calcium (Ca2+), and chloride (Cl-) channels.
Executive Summary of Cross-Reactivity Data
To facilitate a clear and concise comparison, the following table summarizes the known inhibitory concentrations (IC50) of this compound across a panel of representative ion channels. Note: As of the latest literature review, specific quantitative data for this compound on channels other than potassium channels is not publicly available. The following table structure is provided as a template for future experimental data.
| Ion Channel Family | Representative Channel | IC50 / % Inhibition | Experimental Method | Reference |
| Potassium (K+) Channel | (Specific K+ channel subtype) | Data not available | Electrophysiology | |
| Sodium (Na+) Channel | Nav1.5 | Data not available | Electrophysiology | |
| Calcium (Ca2+) Channel | Cav1.2 | Data not available | Electrophysiology | |
| Chloride (Cl-) Channel | CFTR | Data not available | Electrophysiology |
Caption: Comparative inhibitory activity of this compound.
Signaling Pathways and Experimental Workflows
To visualize the experimental approach for determining ion channel cross-reactivity and the potential signaling pathways affected by this compound, the following diagrams are provided.
Caption: Workflow for assessing this compound's ion channel selectivity.
Caption: Potential signaling interactions of this compound.
Detailed Experimental Methodologies
The gold standard for assessing the cross-reactivity of a compound like this compound on ion channels is automated patch-clamp electrophysiology . This high-throughput technique allows for the direct measurement of ion channel currents in response to the compound across a wide range of concentrations.
A Generic Automated Patch-Clamp Protocol:
-
Cell Line Preparation: Stably transfected cell lines, each expressing a specific ion channel of interest (e.g., Nav1.5, Cav1.2, CFTR), are cultured and prepared for the assay.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
-
Assay Execution:
-
Cells are automatically captured on the patch-clamp chip.
-
A stable whole-cell recording configuration is established.
-
The baseline ion channel activity is recorded.
-
Different concentrations of this compound are applied to the cells.
-
The corresponding changes in ion channel currents are recorded.
-
-
Data Analysis:
-
The peak ion current at each concentration is measured.
-
The percentage of inhibition compared to the baseline is calculated.
-
A concentration-response curve is plotted, and the IC50 value is determined using a suitable pharmacological model (e.g., the Hill equation).
-
Discussion and Future Directions
The available information definitively identifies this compound as a potassium channel blocker. However, the lack of publicly accessible data on its effects on other ion channels represents a significant knowledge gap. To fully characterize its utility as a selective chemical probe, comprehensive screening against a panel of key ion channels, including but not limited to those involved in cardiac safety (e.g., hERG, Nav1.5, Cav1.2), is imperative.
Researchers utilizing this compound should exercise caution and consider the possibility of off-target effects, particularly in experimental systems where other ion channels play a critical role. Future studies should aim to generate the quantitative data necessary to populate the comparison table presented in this guide, thereby providing a more complete understanding of this compound's selectivity profile. This will ultimately enhance the reliability and reproducibility of research that employs this photoelectric switch.
References
Diallyl Disulfide (DADS) vs. Vanadocene Dichloride (VDC): A Comparative Guide on Efficacy in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of Diallyl Disulfide (DADS), a natural organosulfur compound derived from garlic, and Vanadocene Dichloride (VDC), a synthetic organometallic compound. This analysis is supported by experimental data on their effects across various cancer cell types.
Recent studies have highlighted the potential of both DADS and VDC as anti-proliferative agents, albeit through different mechanisms of action. DADS has been shown to induce apoptosis and modulate key signaling pathways in cancer cells, while VDC is known to disrupt the mitotic spindle, leading to cell cycle arrest and cell death. This guide summarizes the available quantitative data, details the experimental methodologies used to assess their efficacy, and provides visual representations of their signaling pathways and experimental workflows.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for DADS and VDC in various cancer cell lines, providing a quantitative measure of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration |
| Diallyl Disulfide (DADS) | MDA-MB-231 | Breast Cancer | 24.12 ± 1.20[1] | 24 hours |
| A549 | Lung Cancer | 29.51 ± 0.98[1] | 24 hours | |
| HCT-15 | Colon Cancer | >100 (growth inhibition)[2] | Not Specified | |
| KPL-1 | Breast Cancer | 1.8 - 18.1 (range for 4 cell lines) | 72 hours | |
| MCF-7 | Breast Cancer | 1.8 - 18.1 (range for 4 cell lines) | 72 hours | |
| MKL-F | Breast Cancer | 1.8 - 18.1 (range for 4 cell lines) | 72 hours | |
| Vanadocene Dichloride (VDC) | BT-20 | Breast Cancer | 11.0 - 18.6 (range)[3] | Not Specified |
| U373 | Glioblastoma | 11.0 - 18.6 (range)[3] | Not Specified | |
| HeLa | Cervical Cancer | 8.61[4][5] | 24 hours |
Mechanisms of Action
Diallyl Disulfide (DADS) exerts its anti-cancer effects through multiple pathways, including the induction of apoptosis and the modulation of inflammatory and cell survival signaling. One of the key mechanisms is the inhibition of the NF-κB signaling pathway.
Vanadocene Dichloride (VDC), on the other hand, primarily targets the cell division machinery. It disrupts the formation of the mitotic spindle, which is essential for proper chromosome segregation during mitosis. This leads to a G2/M phase cell cycle arrest and ultimately apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of DADS or VDC and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Migration Assay (Transwell Assay)
The Transwell assay is used to assess the migratory capacity of cancer cells.
-
Chamber Preparation: Place a Transwell insert (8.0 µm pore size) into each well of a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed cancer cells (pre-treated with DADS, VDC, or control) in serum-free medium into the upper chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell migration.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of migrated cells under a microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound and then harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
References
- 1. mdpi.com [mdpi.com]
- 2. Diallyl disulfide induces apoptosis of human colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanadocenes as potent anti-proliferative agents disrupting mitotic spindle formation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanadocene dichloride inhibits cell proliferation by targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DAD Dichloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of DAD dichloride, a common laboratory reagent. This compound is understood to be an abbreviation for a diaminodiphenylmethane dichloride compound, most commonly 4,4'-Methylenedianiline dihydrochloride. This substance is a combustible solid and is reasonably anticipated to be a human carcinogen.[1][2][3] It is crucial to handle this chemical with the utmost care and to follow stringent disposal procedures to mitigate potential risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the immediate safety and handling precautions for this compound. The compound is toxic, a suspected mutagen, and can cause severe organ damage with prolonged exposure.[4][5][6][7] It is also toxic to aquatic life with long-lasting effects.[4][6]
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure. |
| Respiratory Protection | In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[5] |
In case of a spill:
-
Evacuate: Immediately evacuate personnel from the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains.[4][5][6]
-
Absorb: Use an inert absorbent material to soak up the spill.
-
Collect: Carefully collect the absorbed material and spilled substance into a designated, labeled hazardous waste container.[1]
Step-by-Step Disposal Protocol
The primary recommendation for any hazardous chemical is to consider using a less hazardous alternative if possible.[8] When disposal is unavoidable, this compound must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[6]
Experimental Protocol for Neutralization (General Guidance):
-
Preparation: Work in a chemical fume hood and wear all required PPE.
-
Dissolution: If the this compound is in solid form, dissolve it in a minimal amount of water.
-
Neutralization: Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the this compound solution while stirring. Monitor the pH to avoid a rapid or exothermic reaction. The goal is to raise the pH sufficiently to precipitate the free aromatic amine.
-
Precipitation and Separation: Allow the precipitate to fully form. Separate the solid precipitate from the liquid by filtration.
-
Waste Segregation: The solid precipitate (the free amine) and the liquid filtrate must be disposed of as separate hazardous waste streams.
Disposal of Waste Streams:
| Waste Stream | Disposal Method |
| Solid this compound Waste | Place in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware | Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. Dispose of the cleaned labware according to laboratory procedures. |
| Liquid Waste (Filtrate) | Collect in a labeled hazardous waste container. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional guidelines. |
Final Disposal:
-
Incineration: One of the recommended disposal methods for aromatic amine waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This should be carried out by a licensed waste disposal company.
-
Landfill: Do not dispose of this compound in a sanitary landfill.
-
Drains: Under no circumstances should this compound or its waste be disposed of down the drain.[4][5][6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Methylenedianiline CAS#: 101-77-9 [m.chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. 4,4'-Methylenedianiline dihydrochloride | C13H16Cl2N2 | CID 26108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for Dichlorinated Compounds
Disclaimer: The term "DAD dichloride" is not a standard chemical identifier. This guide provides essential safety and logistical information for handling hazardous dichlorinated compounds, drawing on safety data for substances such as Dichloromethane and Ethylene Dichloride. Always refer to the specific Safety Data Sheet (SDS) for the exact chemical you are handling.
This document provides procedural guidance to ensure the safe handling, storage, and disposal of dichlorinated compounds in a laboratory setting.
Hazard Summary
Dichlorinated compounds are often hazardous and require careful handling. The primary risks associated with these chemicals are summarized below.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed and toxic if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Carcinogenicity | May cause cancer.[1][2] |
| Flammability | Can be highly flammable as a liquid and vapor.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation, drowsiness, or dizziness.[1][2] May cause damage to organs through prolonged or repeated exposure, affecting the liver, kidneys, and blood.[2] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure to dichlorinated compounds. The level of protection may vary based on the specific compound and the nature of the experiment.
Recommended PPE:
-
Respiratory Protection: A NIOSH/MSHA-approved supplied-air respirator is necessary when handling concentrated products, in case of a spill, or when ventilation is inadequate.[3] For operations where vapors or aerosols may be generated, respiratory protection is required.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to protect the hands from hazardous chemicals.[4][5][6]
-
Eye and Face Protection: Tightly sealing safety goggles and a face shield are required to protect against splashes.[4][7] Standard safety glasses are not sufficient.
-
Body Protection: A flame-retardant and antistatic protective lab coat or apron should be worn.[4] For tasks with a higher risk of splashing, a full-body suit may be necessary.[4]
-
Footwear: Chemical-resistant, steel-toed boots or shoes should be worn.[8]
Safe Handling and Storage Protocol
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]
-
Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[9]
-
Wash hands and any exposed skin thoroughly after handling.[2][9]
-
Ground and bond containers when transferring material to prevent static discharge.[1][3]
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2]
-
Keep containers tightly closed and store in a designated corrosives or flammables area.[2][9]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, bases, and amines.[2][9]
Experimental Workflow: Safe Handling of Dichlorinated Compounds
Caption: Workflow for the safe handling of dichlorinated compounds.
Emergency Procedures
Immediate and appropriate action during an emergency is crucial to minimizing harm.
First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][10] Remove contaminated clothing and wash it before reuse.[9][10] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[2] Seek immediate medical attention.[7]
Spill Response:
-
Evacuate all non-essential personnel from the spill area.[3][10]
-
Ensure adequate ventilation, using explosion-proof equipment if necessary.[10]
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as dry sand or earth.[3]
-
Collect the absorbed material into a suitable, closed container for disposal.[3]
-
Clean the contaminated surface thoroughly.[3]
-
Do not allow the spill to enter drains or waterways.[1]
Emergency Spill Response Workflow
Caption: Step-by-step emergency response for a chemical spill.
Disposal Plan
All waste containing dichlorinated compounds must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, provincial, and federal regulations at an approved waste disposal plant.[2][3][9]
-
Do not reuse empty containers for any purpose.[3]
-
Contaminated materials such as absorbents and PPE must also be disposed of as hazardous waste.[11]
Quantitative Data
The following tables provide physical and chemical properties for Dichloromethane and Ethylene Dichloride as representative examples of dichlorinated compounds.
Physical and Chemical Properties of Dichloromethane
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless |
| Odor | Sweet |
| Melting Point | -97 °C / -142.6 °F |
| Boiling Point | 39 °C / 102.2 °F |
| Vapor Pressure | 350 mbar @ 20°C |
| Specific Gravity | 1.33 |
| Source: Fisher Scientific SDS[2] |
Physical and Chemical Properties of Ethylene Dichloride
| Property | Value |
| Melting Point | -35 °C / -31 °F |
| Boiling Point | 83 °C / 181 °F |
| Density | 1.256 g/mL @ 25 °C |
| Source: Sigma-Aldrich SDS |
References
- 1. laddresearch.com [laddresearch.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. solusgrp.com [solusgrp.com]
- 6. na.bhs1.com [na.bhs1.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. calsafer.dtsc.ca.gov [calsafer.dtsc.ca.gov]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
